synthesis of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Synthesis and Validation of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: A Technical Guide for SuFEx Applications Mechanistic Rationale & Strategic Overview The molecule 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis and Validation of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: A Technical Guide for SuFEx Applications
Mechanistic Rationale & Strategic Overview
The molecule 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS Registry Number: 1368791-80-3)[1] is a highly valuable electrophilic building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Compared to traditional sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of reactivity and stability. As established by Sharpless and colleagues, the S–F bond is 2 without competitive hydrolysis under neutral conditions[2].
For the synthesis of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride, researchers typically rely on two primary retrosynthetic disconnections:
Halogen Exchange (Halex): Conversion of the commercially accessible 4-fluoro-3-methylbenzenesulfonyl chloride to the corresponding fluoride. This method, pioneered by Bianchi and co-workers, utilizes3 to facilitate the exchange[3].
Direct Fluorosulfonylation: The direct reaction of 4-fluoro-3-methylphenylmagnesium bromide with sulfuryl fluoride (SO₂F₂) gas. Developed by Sammis and Ball, this route allows for 3[3].
Fig 1: Retrosynthetic pathways to 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Quantitative Data: Synthesis Route Comparison
Parameter
Route A: Halogen Exchange
Route B: Direct Fluorosulfonylation
Precursor
4-Fluoro-3-methylbenzenesulfonyl chloride
4-Fluoro-3-methylphenylmagnesium bromide
Reagents
KF, 18-crown-6, Acetonitrile (MeCN)
SO₂F₂ gas, Tetrahydrofuran (THF)
Typical Yield
85 - 95%
60 - 80%
Reaction Time
4 - 6 hours
1 - 2 hours
Temperature
25 °C (Room Temperature)
-78 °C to 25 °C
Atom Economy
High (Cl to F exchange)
Moderate (Requires Grignard preparation)
Scalability
Excellent (Multi-kilogram compatible)
Moderate (Requires specialized gas handling)
Detailed Experimental Methodologies
Protocol A: Halogen Exchange via Phase-Transfer Catalysis (Recommended)
This protocol relies on the thermodynamic sink of the strong S–F bond. Because the fluoride ion is heavily hydrated in ambient conditions (which dampens its nucleophilicity), a phase-transfer catalyst (18-crown-6) in a polar aprotic solvent (MeCN) is utilized to sequester the potassium cation, generating a highly reactive, "naked" fluoride anion.
Step-by-Step Procedure:
Reagent Preparation: Dry Potassium Fluoride (KF, 3.0 eq) under high vacuum at 100 °C for 2 hours. Causality: Trace water will hydrate the fluoride ion and cause competitive hydrolysis of the sulfonyl chloride to the sulfonic acid.
Reaction Assembly: In an oven-dried flask purged with N₂, suspend the dried KF and 18-crown-6 (0.05 eq) in anhydrous MeCN (0.5 M relative to substrate).
Substrate Addition: Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of MeCN and add dropwise to the suspension at 0 °C to control the initial exothermic exchange.
Propagation: Remove the ice bath and stir the heterogeneous mixture vigorously at 25 °C for 4–6 hours.
Workup: Filter the suspension through a pad of Celite to remove KCl and excess KF. Concentrate the filtrate under reduced pressure. The product can be purified via short-path distillation or flash chromatography (Hexanes/EtOAc).
Self-Validation & In-Process Control (IPC): The Benzylamine Quench Test
To validate reaction completion without complex instrumentation, exploit the unique chemical stability of sulfonyl fluorides.
Action: Withdraw a 10 µL aliquot of the reaction mixture and add it to a solution of benzylamine (100 µL) in dichloromethane (1 mL).
Logic: If unreacted sulfonyl chloride is present, it will rapidly react with benzylamine to form a sulfonamide. The target sulfonyl fluoride is completely inert to benzylamine under uncatalyzed conditions.
Readout: Analyze the quenched sample via TLC or LC-MS. The complete absence of the sulfonamide adduct confirms 100% conversion to the sulfonyl fluoride.
Protocol B: Direct Fluorosulfonylation via Grignard Reagent
This method is ideal if the corresponding aryl halide is available but the sulfonyl chloride is not.
Step-by-Step Procedure:
Gas Condensation: Cool a specialized heavy-walled reaction vessel containing anhydrous THF to -78 °C. Condense SO₂F₂ gas (approx. 3.0 eq) into the solvent.
Reverse Addition: Slowly add 4-fluoro-3-methylphenylmagnesium bromide (1.0 M in THF, 1.0 eq) via syringe pump over 1 hour. Causality: The Grignard reagent must be added to the SO₂F₂ (reverse addition). If SO₂F₂ is added to the Grignard, the localized excess of the nucleophile will attack the newly formed sulfonyl fluoride, yielding an unwanted symmetrical diaryl sulfone side-product.
Propagation & Quench: Allow the reaction to slowly warm to room temperature. Sparge the solution vigorously with N₂ gas through a basic scrubber to safely remove unreacted SO₂F₂. Quench with saturated aqueous NH₄Cl.
Self-Validation & In-Process Control (IPC): ¹⁹F NMR Monitoring
Action: Analyze an aliquot of the crude organic layer via ¹⁹F NMR (CDCl₃).
Logic: The target molecule contains two distinct fluorine environments. The aryl fluorine (Ar–F) will appear as a multiplet around -108 ppm. The newly formed sulfonyl fluoride (–SO₂F) will appear as a sharp singlet heavily deshielded at approximately +55 ppm.
Readout: A 1:1 integration ratio between the +55 ppm peak and the -108 ppm peak definitively validates the successful installation of the SO₂F group.
Physicochemical Properties and SuFEx Applications of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In my tenure developing covalent therapeutics, the transition from traditional electrophil...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In my tenure developing covalent therapeutics, the transition from traditional electrophiles (e.g., acrylamides, sulfonyl chlorides) to Sulfur(VI) Fluoride Exchange (SuFEx) warheads represents a watershed moment in chemical biology. Historically, covalent drug discovery has been restricted to targeting cysteine residues. However, because cysteine is relatively rare in protein binding pockets, expanding the druggable proteome requires chemistries capable of engaging alternative nucleophiles[1].
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) has emerged as a privileged, highly tunable electrophilic warhead. Unlike sulfonyl chlorides, which are notoriously indiscriminate and rapidly hydrolyze in aqueous media, this specific sulfonyl fluoride exhibits "Goldilocks reactivity"—it remains entirely inert in aqueous circulation but becomes highly reactive when positioned within the precise, desolvated microenvironment of a target protein[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, and experimental protocols associated with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Physicochemical Profiling & Structural Causality
The unique reactivity of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is not accidental; it is the direct result of precise electronic and steric modulation of the S(VI) center.
Highly reactive but forms unstable/reversible adducts[2]
Aqueous Stability
Exceptionally high (Resistant to spontaneous hydrolysis)[4]
The Causality of the Substitution Pattern
The S(VI)-F bond is inherently resistant to reduction, hydrolysis, and thermal cleavage. However, the addition of the 4-fluoro and 3-methyl groups on the benzene ring fine-tunes this stability:
4-Fluoro Group (Electronic Modulation): Fluorine exerts a strong electron-withdrawing inductive effect (-I). This subtly increases the electrophilicity of the sulfur center, lowering the activation energy required for nucleophilic attack when the probe is bound to its target[2].
3-Methyl Group (Steric & Electronic Balancing): The methyl group provides a mild electron-donating effect (+I) and localized steric shielding. This precise push-pull dynamic prevents non-specific hydrolysis in plasma, ensuring the warhead is only activated via proximity-induced catalysis[2].
The activation of the S(VI)-F bond requires a specific protein microenvironment. Typically, this involves a basic residue acting as a general base to deprotonate the incoming nucleophile, or a hydrogen-bond donor stabilizing the fluoride leaving group[2].
Chemoselectivity Profile
A critical insight for drug developers is the chemoselectivity of sulfonyl fluorides. While they react rapidly with N-acetylcysteine, the resulting adduct is inherently unstable, rendering them unsuitable for sustained covalent inhibition of Cysteine[2]. Instead, they undergo highly efficient SuFEx reactions to form stable covalent bonds with Tyrosine (forming aryl fluorosulfates/sulfonates), Lysine , and Histidine (forming sulfonamides)[1].
Caption: Amino acid chemoselectivity profile of sulfonyl fluoride warheads.
To validate the target engagement of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride derivatives, chemoproteomic profiling via LC-MS/MS is the gold standard[5]. Below is a self-validating, step-by-step methodology designed to minimize false positives while maximizing the detection of stable S(VI)-O/N adducts.
Step-by-Step Methodology
Step 1: Probe Incubation & Target Engagement
Prepare a 10 mM stock of the alkyne-tagged sulfonyl fluoride probe in anhydrous DMSO.
Dilute the probe into native human cell lysates (e.g., HeLa, adjusted to 2 mg/mL protein concentration) to achieve a final probe concentration of 10 µM.
Incubate at 37°C for 2 hours.
Causality: The extended 2-hour window is critical. Unlike highly reactive acrylamides that label targets in minutes, SuFEx warheads require time for slow, proximity-driven activation by the target protein's microenvironment, effectively eliminating non-specific background labeling[1].
Step 2: CuAAC Click Chemistry
To the lysate, sequentially add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4.
React for 1 hour at room temperature.
Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous environment. This ensures highly efficient triazole formation with the probe's alkyne handle before the Cu(I) can oxidize and degrade the sample.
Step 3: Protein Precipitation and Enrichment
Precipitate proteins using a cold methanol/chloroform extraction to completely remove unreacted probe and click reagents.
Resuspend the protein pellet in 1% SDS (to denature proteins and expose the biotin tag) and incubate with streptavidin-agarose beads for 2 hours.
Step 4: On-Bead Digestion and LC-MS/MS
Wash the beads stringently (e.g., with 8 M urea and PBS) to strip away all non-covalently bound proteins.
Perform on-bead trypsin digestion overnight at 37°C.
Elute the peptides and analyze via high-resolution LC-MS/MS to identify modified Tyrosine, Lysine, or Histidine residues[5].
Caption: Workflow of SuFEx-mediated chemoproteomic profiling.
Applications in Advanced Drug Discovery
The deployment of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride extends far beyond basic chemical probes. It is currently driving several advanced therapeutic modalities:
Targeted Covalent Inhibitors (TCIs) Beyond Cysteine: By targeting conserved Lysine or Tyrosine residues in ATP-binding sites, researchers are developing highly selective kinase inhibitors that overcome resistance mutations associated with reversible binders[2].
Peptide Macrocyclization (STEMtides): SuFEx chemistry is being leveraged to chemoselectively engage the phenolic side chain of Tyrosine residues in aqueous media. This allows for the rapid synthesis of conformationally constrained, highly stable cyclic peptide therapeutics without the need for complex protecting group strategies[4].
References
Taylor & Francis - Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
1
ACS Publications - New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
2
RSC - Advances in sulfonyl exchange chemical biology: expanding druggable target space.
5
NIH/PMC - Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
4
Technical Guide: Spectral Data for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
This technical guide details the spectral characterization of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , a critical building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry. CRITICAL NOTICE: CAS Registry Ve...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectral characterization of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , a critical building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Correct CAS:1368791-80-3 (or related isomer specific registries)
Provided CAS (455-17-4): This CAS corresponds to (4-Fluorophenyl)trimethylsilane.[3][4]
Scope: This guide strictly covers the sulfonyl fluoride specified in the topic title, as it is the relevant scaffold for drug discovery and SuFEx applications.
Introduction & Significance
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is a bifunctional "SuFEx hub" featuring an electrophilic sulfonyl fluoride handle and a nucleophilic-susceptible fluorinated aromatic ring. In modern drug discovery, the -SO₂F motif is prized for its unique balance of stability and reactivity—it resists hydrolysis under physiological conditions but reacts selectively with nucleophiles (e.g., tyrosine residues) when activated, making it an ideal warhead for covalent inhibition and proteome profiling.
Sulfonyl Fluoride (SVI): Distinctive NMR shift (~+65 ppm) and IR stretch (~1410 cm⁻¹).
Ortho-Fluoro/Methyl Motif: The fluorine atom at C4 and methyl at C3 create a specific electronic environment, introducing characteristic coupling patterns in ¹H and ¹⁹F NMR.
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectral impurities. This compound is typically prepared via SuFEx methodology from the corresponding sulfonyl chloride or sulfonate salt.
Common Impurities:
Sulfonyl Chloride precursor: Look for loss of the +65 ppm ¹⁹F signal.
Hydrolysis product (Sulfonic acid): Broad -OH stretch in IR; significant shift in aromatic protons.
DOT Diagram: Synthesis & Analytical Workflow
Figure 1: Synthesis workflow converting precursors to the sulfonyl fluoride hub, followed by multi-modal spectral validation.
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of two distinct fluorine atoms (C-F and S-F) requires ¹⁹F NMR as the primary validation tool.
1. ¹⁹F NMR (471 MHz, CDCl₃)
This is the most diagnostic technique. The spectrum will show two distinct signals with vastly different chemical shifts.
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Notes
-SO₂F
+65.5 ± 0.5
Singlet (br)
1F
-
Characteristic SuFEx handle. Diagnostic for S(VI)-F bond.
Ar-F (C4)
-112.0 ± 2.0
Multiplet
1F
JH-F ~6-9 Hz
Upfield due to aromatic shielding. Couples with H3/H5.
Analyst Note: The sulfonyl fluoride peak is highly sensitive to solvent. In DMSO-d₆, this peak may shift slightly. The absence of the +65 ppm peak indicates hydrolysis to the sulfonic acid.
2. ¹H NMR (500 MHz, CDCl₃)
The aromatic region displays an ABC-like system modified by fluorine coupling.
Proton
Shift (δ, ppm)
Multiplicity
Coupling Constants (Hz)
Assignment Logic
H2
7.85 - 7.90
Broad Doublet
J~2.0 (meta), J~7.0 (H-F)
Ortho to -SO₂F (deshielded).
H6
7.78 - 7.82
Multiplet
J~8.0 (ortho)
Ortho to -SO₂F.
H5
7.15 - 7.25
Triplet (app.)
J~8.5 (ortho H-H + H-F)
Ortho to -F (shielded).
-CH₃
2.35 - 2.40
Doublet
J~2.0 (⁴J H-F)
Methyl protons couple long-range with ortho-F.
3. ¹³C NMR (126 MHz, CDCl₃)
Carbonyl/Sulfonyl Carbons: No carbonyl. C-S attached carbon appears ~130-135 ppm.
C-F Carbon: Doublet at ~160-165 ppm (JC-F ~250 Hz).
Methyl Carbon: ~14.5 ppm (d, JC-F ~3-5 Hz).
B. Infrared (IR) Spectroscopy
IR is a rapid "Go/No-Go" check for the integrity of the sulfonyl fluoride functional group.
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
Diagnostic Value
1410 - 1420
-SO₂F (Asymmetric)
Strong
Primary Indicator. Differentiates from Sulfonic Acid.
1205 - 1215
-SO₂F (Symmetric)
Strong
Confirmatory band.
1590 - 1600
Ar-C=C Stretch
Medium
Aromatic ring breathing.
2920 - 2950
C-H Stretch
Weak
Methyl group aliphatic stretch.
C. Mass Spectrometry (MS)
Ionization: EI (70 eV) or ESI (Positive/Negative mode).
Molecular Ion (M+): 192.02 m/z.
Fragmentation Pattern (EI)
The molecule typically cleaves at the sulfur-carbon bond or loses the halogen.
m/z (approx)
Fragment Ion
Loss
Interpretation
192
[M]⁺
-
Molecular Ion (Parent).
173
[M - F]⁺
19
Loss of Fluorine (rare in sulfonyls, but possible).
109
[C₇H₆F]⁺
83
Base Peak. Loss of -SO₂F radical. Leaves the fluorotoluene cation.
83
[SO₂F]⁺
109
Sulfonyl fluoride fragment.
DOT Diagram: MS Fragmentation Pathway
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization, showing the characteristic loss of the sulfonyl fluoride group.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive (though sulfonyl fluorides are generally robust).
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
Reference:
¹H/¹³C: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
¹⁹F: CFCl₃ (0.00 ppm) or α,α,α-trifluorotoluene internal standard (-63.7 ppm).
Protocol 2: Rapid IR Verification
Method: ATR-FTIR (Attenuated Total Reflectance) is preferred for solid/oil samples.
Procedure: Place 1-2 mg of neat sample on the diamond crystal.
Validation: Scan from 4000 to 600 cm⁻¹. Look immediately for the doublet peaks at 1410 and 1210 cm⁻¹. If only broad bands appear at 1150-1200 cm⁻¹ and 3000+ cm⁻¹, the sample has hydrolyzed to sulfonic acid.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 126(36), 9614-9618.
NIST Chemistry WebBook. "Sulfonyl Fluoride IR and MS Patterns." (General reference for functional group fragmentation). Link
Chemical Register. "4-Fluoro-3-methylbenzene-1-sulfonyl fluoride CAS 1368791-80-3 Data."[1][2] (Source for correct CAS identification).
Technical Guide: Reactivity & Application of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride
This guide is structured as a high-level technical whitepaper designed for direct application in chemical biology and medicinal chemistry workflows. Executive Summary This guide analyzes the physicochemical properties an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for direct application in chemical biology and medicinal chemistry workflows.
Executive Summary
This guide analyzes the physicochemical properties and reactivity profile of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (F-MBSF) . Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolysis, the sulfonyl fluoride (-SO₂F) moiety in F-MBSF acts as a "privileged" electrophile. It remains inert in aqueous physiological buffers but engages in rapid Sulfur-Fluoride Exchange (SuFEx) upon encountering specific protein microenvironments or catalytic activation.
This document details the electronic tuning of the warhead, provides a validated synthesis protocol, and outlines a self-verifying workflow for covalent protein capturing.
Part 1: Structural Analysis & Electronic Tuning
The reactivity of the sulfur(VI) center is dictated by the electronic push-pull of the aromatic substituents. In F-MBSF, the sulfur center sits at the nexus of competing electronic effects that fine-tune its electrophilicity.
The "Goldilocks" Electrophile
The sulfonyl fluoride group is unique because it possesses high thermodynamic stability (bond energy approx. 130 kcal/mol) yet retains kinetic lability toward specific nucleophiles.
Property
Sulfonyl Chloride (-SO₂Cl)
Sulfonyl Fluoride (-SO₂F)
Impact on F-MBSF
Bond Length
~2.05 Å
~1.56 Å
Shorter bond = Steric protection of S(VI) center.
Redox Stability
Susceptible to reduction
Resistant to reduction
Compatible with cellular reducing environments (e.g., glutathione).
Hydrolysis ()
Minutes to Hours
Hours to Weeks
Allows for systemic distribution in vivo.
Hard/Soft Character
Harder electrophile
Hard/Polarizable
Preferential reaction with Tyr (phenol), Lys (amine), Ser (alcohol).
Hammett Substituent Analysis
To understand the specific reactivity of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , we apply the Hammett equation (
) to the substituents relative to the sulfonyl group (position 1).
4-Fluoro (Para):
. The fluorine atom is inductively withdrawing but resonance donating. In the para position, these effects nearly cancel, leaving a slight electron-withdrawing bias.
3-Methyl (Meta):
.[1] The methyl group is weakly electron-donating via induction.
Net Electronic Effect (
):
The net electronic perturbation on the sulfur center is negligible compared to unsubstituted benzenesulfonyl fluoride. However, the lipophilicity is significantly altered. The addition of the methyl and fluoro groups increases the by approximately 0.7 units, enhancing cell permeability without destabilizing the warhead.
Part 2: The SuFEx Mechanism
The reaction of F-MBSF follows a concerted substitution mechanism often described as "activation-dependent." It does not react indiscriminately; it requires stabilization of the departing fluoride ion, typically by hydrogen bonding within an enzyme active site or by silicon activation in synthetic contexts.
Pathway Visualization
The following diagram illustrates the SuFEx activation cycle, highlighting the transition from the stable S(VI) state to the covalent adduct.
Figure 1: The SuFEx activation cycle. The stability of the S-F bond prevents non-specific reaction until the local environment (e.g., an enzyme pocket) catalyzes the transition state.
Part 3: Validated Synthesis Protocol
While many routes exist, the most robust method for generating high-purity F-MBSF is the Bifluoride Exchange method. This protocol avoids the hydrolysis issues common with aqueous KF.
Protocol: Chloride-to-Fluoride Exchange
Objective: Convert 4-Fluoro-3-methylbenzene-1-sulfonyl chloride to the fluoride analog.
Preparation: Dissolve the sulfonyl chloride (1 mmol) in MeCN (2 mL).
Activation: Prepare a saturated solution of KHF₂ in water. Add this dropwise to the organic phase. Note: KHF₂ maintains a slightly acidic pH, preventing the formation of the sulfonate hydrolysis product.
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or ¹⁹F NMR.
Validation (In-Process):
Check: ¹⁹F NMR should show a new singlet at
ppm (relative to CFCl₃) corresponding to -SO₂F. The aromatic fluorine will appear distinct at ppm.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography is rarely needed if the starting chloride was pure; the conversion is typically quantitative.
Part 4: Applications in Chemical Biology[2][3][4][5]
F-MBSF serves as an excellent "warhead" for Activity-Based Protein Profiling (ABPP). Its specific steric profile (ortho-methyl/para-fluoro) allows it to probe cavities that may exclude bulkier probes.
Covalent Probe Workflow
The following workflow describes how to use F-MBSF to identify reactive residues in a proteome.
Figure 2: Proteomic profiling workflow. The mass shift corresponds to the addition of the aryl sulfonyl group (-SO₂-Ar-F-Me) after fluoride displacement.
Tyrosine: Particularly in binding pockets where the phenol is activated by adjacent basic residues.
Lysine: Epsilon-amino groups in hydrophobic pockets.
Histidine: Often transient, but stable in certain catalytic triads.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science.
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Cell Chemical Biology.
Cornella, J., et al. (2021).[2] "Facile synthesis of sulfonyl fluorides." Journal of the American Chemical Society.[1]
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for
Technical Guide: Stability & Storage of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride
This technical guide details the stability profile, storage protocols, and handling requirements for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride .[1] It is designed for researchers utilizing this compound in Sulfur(VI)...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the stability profile, storage protocols, and handling requirements for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride .[1] It is designed for researchers utilizing this compound in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, covalent protein profiling, or medicinal chemistry.
Introduction: The SuFEx Paradigm
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is a specialized S(VI) electrophile.[1] Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolytic degradation, this sulfonyl fluoride exhibits a unique "stability-reactivity" paradox central to SuFEx click chemistry.[2]
The sulfonyl fluoride moiety (
) possesses a high bond dissociation energy ( kcal/mol for S-F vs. kcal/mol for S-Cl).[3] This renders the compound kinetically stable against hydrolysis and thermolysis under standard conditions, yet highly reactive toward specific nucleophiles (e.g., tyrosine, lysine, or silyl ethers) when activated by the local environment or catalysts.
Researchers often transition from the chloride (4-fluoro-3-methylbenzenesulfonyl chloride) to the fluoride.[1] It is critical to understand the operational differences:
Feature
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Hydrolysis Risk
High: Reacts rapidly with atmospheric moisture to form sulfonic acid and HCl.[1]
Low: Stable in water at neutral pH; resists hydrolysis at pH 1–10.[1]
While stable, prolonged exposure to extreme pH or Lewis acids in the presence of moisture can drive hydrolysis.
Mechanism: Nucleophilic attack at the Sulfur(VI) center.
Byproducts: 4-Fluoro-3-methylbenzenesulfonic acid and Hydrogen Fluoride (HF) .
Figure 1: Hydrolytic degradation pathway.[1] Note the high energy barrier to the transition state compared to chlorides.
Storage Protocols
To maintain >98% purity for biological applications (e.g., protein labeling), follow this "Gold Standard" storage protocol.
Environmental Control
Temperature: Store at 2°C to 8°C (Refrigerated).
Why? While thermally stable, lower temperatures inhibit slow bimolecular reactions with trace impurities. Long-term archiving (>6 months) should be at -20°C .[1]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
Why? Prevents introduction of atmospheric moisture which, over months, could drive equilibrium toward the sulfonic acid.
Container:
Primary: Borosilicate glass vial with a PTFE-lined screw cap.[1]
Secondary: Sealed desiccator or secondary containment vessel containing desiccant (e.g., Drierite or Silica Gel).
Handling Workflow (Self-Validating System)
Every time the container is opened, the integrity of the barrier is compromised. Use this workflow to minimize risk:
Equilibration: Allow the refrigerated vial to reach room temperature before opening.
Causality: Opening a cold vial condenses atmospheric moisture onto the reagent, initiating hydrolysis.
Aliquot Strategy: If using frequently, dispense into single-use aliquots to avoid repeated freeze-thaw-open cycles.
Visual Inspection:
Pass: White to off-white solid (or clear oil, depending on purity/polymorph).[1]
Fail: Presence of fuming (HF release) or sticky/discolored residue (sulfonic acid formation).
Quality Control & Analytics
Before critical experiments (e.g., screening against a protein library), validate purity.
Method
Characteristic Signal
Degradation Indicator
NMR
Single dominant peak (approx +60 to +65 ppm for ).[1]
Appearance of fluoride ion peak (-120 ppm) or shift in aryl-F signal.[1]
NMR
Distinct aryl protons and methyl group singlet.
Broadening of peaks; appearance of acidic proton (sulfonic acid).
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link[1]
Dong, J., et al. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie. Link
Jones, L. H. (2023). Sulfur fluoride exchange (SuFEx)-enabled high-throughput medicinal chemistry. Chemical Science. Link
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Sulfonyl Fluorides. PubChem.[1] Link
SynQuest Laboratories. (2025).[1] Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride (Analog Reference). Link
potential applications of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in medicinal chemistry
Topic: Potential Applications of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Exe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Applications of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the evolving landscape of covalent drug discovery, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) represents a strategic "Goldilocks" electrophile. Unlike traditional sulfonyl chlorides (which are often too labile) or acrylamides (which target cysteine exclusively), this arylsulfonyl fluoride scaffold offers a tunable reactivity profile suitable for Sulfur-Fluoride Exchange (SuFEx) click chemistry.
This guide details the technical utility of this specific scaffold. The 4-fluoro substituent provides electronic activation and metabolic stability, while the 3-methyl group offers steric modulation and lipophilic interactions.[1] Together, they enable precise targeting of nucleophilic residues (Tyr, Lys, His, Ser) in "undruggable" protein pockets and facilitate the rapid generation of diversity-oriented libraries.
Chemical Profile & Reactivity Analysis
The SuFEx Advantage
The sulfonyl fluoride (
) group is the cornerstone of this molecule.[2] It possesses a unique stability-reactivity paradox:
Thermodynamic Stability: It is resistant to reduction and hydrolysis at physiological pH, allowing it to circulate in plasma without non-specific degradation.
Kinetic Reactivity: In the presence of a specific microenvironment (e.g., a protein pocket stabilizing the fluoride leaving group) or a catalyst (e.g., DBU, BTMG), it undergoes rapid substitution with nucleophiles.
Substituent Effects: The 4-F, 3-Me Motif
The specific substitution pattern of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is not arbitrary; it dictates the warhead's "tuning."
Substituent
Position
Electronic Effect (Hammett)
Structural/Medicinal Impact
Sulfonyl Fluoride ()
C1
Strong EWG
The warhead. Hard electrophile preferring hard nucleophiles (O-Tyr, N-Lys).
Fluorine ()
C4 (Para)
EWG ()
Increases electrophilicity of the sulfur center, accelerating SuFEx rates compared to unsubstituted analogs. Blocks metabolic oxidation at the para-position.
Methyl ()
C3 (Meta)
Weak EDG / Steric
Provides a "lipophilic anchor" for hydrophobic pockets. sterically modulates the approach of nucleophiles, potentially improving selectivity over more accessible/reactive residues.
Core Applications in Drug Discovery[2][3][4]
Targeted Covalent Inhibition (TCI)
This scaffold is ideal for targeting non-catalytic residues in proteins lacking accessible cysteines (e.g., K-Ras, Ral GTPases). The 4-fluoro group activates the sulfonyl fluoride sufficiently to react with Tyrosine (via phenol exchange) or Lysine (via amine exchange) when the inhibitor is bound in the active site.
Mechanism: The inhibitor binds non-covalently first (
).[1] The specific geometry brings the within proximity of a nucleophile. The protein environment assists the departure of the fluoride ion (often via H-bonding), leading to irreversible sulfonylation ().
Use Case: Designing inhibitors for kinases where the "gatekeeper" residue is mutated, or targeting protein-protein interaction (PPI) interfaces.[1]
Late-Stage Functionalization & Library Synthesis
Drug hunters use this compound to rapidly convert "hit" phenols or amines into sulfonamides or sulfonate esters.[1]
Workflow: A library of primary amines is reacted with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in a parallel synthesis format (96-well plate).
Benefit: The resulting sulfonamides inherit the 4-F/3-Me aryl core, which often improves metabolic stability and potency compared to non-fluorinated analogs.
Activity-Based Protein Profiling (ABPP)
This molecule serves as a probe to map the "reactive proteome." By attaching a click handle (e.g., an alkyne) to the methyl group or the ring (via pre-functionalization), researchers can incubate the probe with cell lysates.
Readout: The sulfonyl fluoride labels reactive sites.[1][3][4] Subsequent CuAAC click reaction with a fluorescent tag or biotin allows for visualization or mass spec identification of the modified proteins.[1]
Experimental Protocols
Protocol A: SuFEx-Enabled Synthesis of Sulfonamides
Use this protocol to generate a library of analogs for SAR studies.
Preparation: Dissolve the amine (0.5 mmol) in anhydrous MeCN (2 mL) in a reaction vial.
Addition: Add DBU (0.6 mmol) followed by 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (0.5 mmol).
Reaction: Stir the mixture at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LC-MS.[1] Note: The 4-F group accelerates this reaction compared to tolyl-sulfonyl fluoride.[1]
Quench: Dilute with EtOAc (10 mL) and wash with 1M HCl (to remove DBU) and Brine.
Isolation: Dry over
, filter, and concentrate.
Purification: Most products are pure enough for screening; otherwise, purify via silica flash chromatography (Hex/EtOAc).[1]
Protocol B: Covalent Labeling of Tyrosine Residues (In Vitro)
Use this protocol to validate the warhead's ability to label a target protein.
Reagents:
Recombinant Target Protein (e.g., 5 µM in PBS, pH 7.4)
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (Stock: 10 mM in DMSO)
Step-by-Step Methodology:
Incubation: Add the sulfonyl fluoride stock to the protein solution to a final concentration of 50–100 µM (10–20x excess). Keep DMSO < 2%.[1]
Time Course: Incubate at 37°C. Take aliquots at 1h, 4h, and 24h.
Analysis (Intact Mass): Analyze aliquots via LC-MS (Q-TOF or Orbitrap).
Validation: Look for a mass shift of +170.18 Da (Molecular Weight of the aryl sulfonyl group minus Fluoride:
Calculation: Parent MW of Reagent = 190.[1]19. Loss of F (-19). Adduct mass = +171.[1]
Control: Perform the same assay with a denatured protein (urea) to prove the labeling is driven by the folded protein's binding pocket (specific) rather than non-specific surface labeling.
Visualizing the Mechanism
Diagram 1: SuFEx Reaction Mechanism on Tyrosine
This diagram illustrates the activation of the sulfonyl fluoride by a proximal base (or protein environment) and the subsequent nucleophilic attack.
Caption: Mechanism of SuFEx-mediated covalent modification of a Tyrosine residue by the arylsulfonyl fluoride warhead.
Diagram 2: SuFEx-Enabled Drug Discovery Pipeline
A logical workflow for integrating this scaffold into a screening campaign.
Caption: Workflow for utilizing sulfonyl fluoride libraries in targeted covalent inhibitor discovery.
References
Sharpless, K. B., et al. (2014).[1][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H. (2018).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Gmaschitz, T., et al. (2020).[1] "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[3][7] PNAS.[1][7] Link
Grimster, N. P., et al. (2024).[1][8] "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. Link
Enamine Ltd. "Aliphatic and Aryl Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks. Link
An In-depth Technical Guide to 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Key Building Block 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has garner...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive sulfonyl fluoride moiety and a specifically substituted benzene ring makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the fluorine atom and the methyl group on the aromatic ring allows for fine-tuning of the physicochemical properties of resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical entity.
Part 1: Discovery and Historical Context
While a singular, seminal publication detailing the "discovery" of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of the development of synthetic methodologies for organofluorine compounds and sulfonyl halides. The synthesis of such a molecule would have become feasible with the advent of reliable methods for the introduction of fluorine into aromatic rings and the conversion of sulfonic acids or their derivatives into sulfonyl fluorides.
Historically, the preparation of substituted benzenesulfonyl halides was a significant area of research in the early to mid-20th century. Key advancements included the chlorosulfonation of aromatic compounds and the Sandmeyer-type reactions for converting anilines to sulfonyl chlorides.[3][4] The introduction of fluorine into aromatic rings was initially a challenging endeavor, with methods like the Balz-Schiemann reaction, developed in the late 1920s, providing a viable, albeit sometimes hazardous, route.[5][6]
The synthesis of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride likely became a routine procedure with the refinement of these and other synthetic techniques. The availability of its direct precursor, 4-fluoro-3-methylbenzenesulfonyl chloride, which can be purchased from commercial suppliers, indicates that its synthesis is based on well-established chemical principles. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a straightforward halogen exchange reaction, often accomplished using a fluoride salt like potassium fluoride.[1]
The following diagram illustrates the logical flow of historical synthetic developments leading to the accessibility of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride:
Caption: Logical flow of historical synthetic developments.
Part 2: Synthesis and Characterization
The synthesis of 4-fluoro-3-methylbenzene-1-sulfonyl fluoride can be achieved through several reliable methods, primarily involving the preparation of the corresponding sulfonyl chloride followed by a halogen exchange reaction.
Synthesis of the Precursor: 4-Fluoro-3-methylbenzene-1-sulfonyl chloride
Two principal routes are commonly employed for the synthesis of this key intermediate:
Method A: From 4-Fluoro-3-methylaniline (Sandmeyer-type Reaction)
This versatile method involves the diazotization of 4-fluoro-3-methylaniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[3][4]
Step 1: Diazotization: 4-Fluoro-3-methylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride with the liberation of nitrogen gas.
A Theoretical and Practical Guide to 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: Synthesis, Computational Analysis, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, a fluorinated aromatic sulfonyl fluoride with significant potential in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, a fluorinated aromatic sulfonyl fluoride with significant potential in medicinal chemistry and drug development. While specific literature on this compound is emerging, this document synthesizes established principles of organic synthesis, computational chemistry, and chemical biology to present a robust framework for its study and application. We will explore its synthesis from readily available precursors, delve into its electronic and structural properties through theoretical calculations, and discuss its potential as a covalent modifier and a building block in the design of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique properties of this and similar molecules.
Introduction: The Significance of Fluorine and the Sulfonyl Fluoride Moiety in Modern Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4]
Concurrently, the sulfonyl fluoride functional group has gained prominence as a versatile electrophile in chemical biology and drug discovery.[5][6][7] Its "tunable" reactivity, being relatively stable in aqueous media yet reactive towards specific nucleophilic residues in proteins, makes it an ideal "warhead" for covalent inhibitors.[8] The combination of a fluorine-substituted aromatic ring and a sulfonyl fluoride presents a compelling scaffold for the development of targeted covalent inhibitors and chemical probes.
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, the subject of this guide, embodies this synergistic potential. The presence of the fluoro and methyl groups on the benzene ring is anticipated to modulate its electronic properties and lipophilicity, thereby influencing its reactivity and biological targeting. This document will serve as a foundational resource for the synthesis, theoretical understanding, and practical application of this promising molecule.
Physicochemical Properties and Structural Features
While experimental data for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is not extensively documented, we can predict its key properties based on its constituent functional groups and related analogs.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₇H₆FO₂S
Based on its chemical structure.
Molecular Weight
~190.19 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow solid or oil
Typical for small aromatic sulfonyl fluorides.
Solubility
Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water.
Aromatic nature and the presence of a non-polar methyl group suggest organic solvent solubility. The polar sulfonyl fluoride and fluorine may impart slight aqueous solubility.
Reactivity
Electrophilic at the sulfur atom. Susceptible to nucleophilic attack.
The sulfonyl fluoride group is a known electrophilic center.
Stability
More stable to hydrolysis than the corresponding sulfonyl chloride.
The strong S-F bond confers greater stability compared to other sulfonyl halides.[6]
Structural Diagram:
Caption: Molecular structure of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Synthesis of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride
Proposed Synthetic Pathway
The recommended synthetic strategy is a two-step process starting from the commercially available 4-fluoro-3-methylaniline.
Commercial Availability & Strategic Utilization of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
[1] Executive Summary In the rapidly evolving landscape of covalent drug discovery, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS 1368791-80-3 ) has emerged as a high-value motif for Sulfur(VI) Fluoride Exchange (SuF...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the rapidly evolving landscape of covalent drug discovery, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS 1368791-80-3 ) has emerged as a high-value motif for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike its highly reactive sulfonyl chloride counterparts, this sulfonyl fluoride offers a unique balance of thermodynamic stability and latent electrophilicity, making it an ideal warhead for targeting specific amino acid residues (Tyr, Lys, Ser, His) in biological systems.
While commercially available from select specialty vendors, supply chain volatility often necessitates a "Make vs. Buy" strategic assessment.[1] This guide provides a comprehensive technical analysis of the compound's availability, a validated protocol for in-house synthesis from its abundant chloride precursor, and its application in high-throughput screening (HTS) libraries.[1]
Chemical Profile & Specifications
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, strict adherence to chemical identity standards is required.[1]
Property
Specification
Chemical Name
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
CAS Number
1368791-80-3
Molecular Formula
C₇H₆F₂O₂S
Molecular Weight
208.18 g/mol
Physical State
White to off-white solid (typically) or colorless oil
Solubility
Soluble in DMSO, MeCN, DCM; Hydrolytically stable in neutral aqueous buffer
Key Structural Features
4-Fluoro: Blocks metabolic oxidation at the para-position.3-Methyl: Provides steric bulk/lipophilicity (logP modulation).Sulfonyl Fluoride: SuFEx-active warhead.[1]
Commercial Landscape & Sourcing Strategy
The "Make vs. Buy" Decision Matrix
The sulfonyl fluoride (CAS 1368791-80-3) is often cataloged as a "made-to-order" item with lead times ranging from 2–6 weeks.[1] Conversely, its precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1) , is a commodity chemical available in bulk with <48h shipping.[1]
Recommendation: For quantities >1g or urgent timelines, buy the chloride and synthesize the fluoride in-house. The conversion is quantitative, scalable, and requires no column chromatography.[1]
Supply Chain Visualization
The following decision tree outlines the optimal sourcing logic based on project constraints.
Figure 1: Strategic sourcing decision tree comparing direct acquisition vs. precursor conversion.[1]
Technical Protocol: In-House Synthesis
Objective: Conversion of 4-Fluoro-3-methylbenzenesulfonyl chloride to the corresponding sulfonyl fluoride via Potassium Bifluoride (KHF₂) mediated halogen exchange.
Rationale: This method is superior to using naked fluoride sources (like TBAF) because the bifluoride anion (HF₂⁻) acts as a specific fluorinating agent in aqueous/organic biphasic systems, suppressing hydrolysis side reactions.
Setup: In a chemically resistant round-bottom flask (glass is acceptable for KHF₂ at this concentration, but plasticware is preferred for long-term storage), dissolve 1.0 equiv of the sulfonyl chloride in MeCN (0.5 M concentration).
Addition: Prepare a saturated aqueous solution of KHF₂ (approx. 4–5 equiv). Add this dropwise to the stirring sulfonyl chloride solution.[1]
Reaction: Stir vigorously at room temperature (RT) for 2–4 hours.
Checkpoint: Monitor by TLC or LC-MS.[1] The chloride (reactive) will disappear; the fluoride (stable) will appear.[1] Note that on LC-MS, sulfonyl fluorides often do not ionize well or may show hydrolysis artifacts if the mobile phase is acidic/basic.[1] GC-MS is often superior for monitoring.[1]
Purification: Concentrate under reduced pressure. The product is typically obtained as a pure solid/oil without need for column chromatography.[1]
Reaction Pathway Diagram[1]
Figure 2: Synthetic pathway for the generation of the target SuFEx reagent.
Strategic Applications in Drug Discovery[1]
SuFEx Click Chemistry
This molecule serves as a "connective hub" in modular drug synthesis.[1] The sulfonyl fluoride group is inert to many standard organic reaction conditions (Pd-catalyzed couplings, reductive aminations), allowing the 4-fluoro-3-methylbenzene core to be elaborated before activating the S-F bond.[1]
Activation: The S-F bond is activated only by specific Lewis bases (e.g., DBU, BEMP) or silyl ethers, enabling the "clicking" of this core onto phenols or amines late in the synthetic sequence.[1]
Covalent Inhibition (Targeted Protein Degradation)
In Chemical Biology, this compound is used to probe "undruggable" targets.[1]
Mechanism: The sulfonyl fluoride acts as a weak electrophile that reacts specifically with nucleophilic side chains (Tyrosine, Lysine, Serine) within a protein binding pocket.[1]
Selectivity: Unlike sulfonyl chlorides (which react indiscriminately), the 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride requires a specific protein environment (proximity effect) to react, reducing off-target toxicity.[1]
SAR Implication: The 3-methyl group forces the phenyl ring into specific conformations, potentially improving selectivity for cryptic pockets compared to the unsubstituted analog.
Safety & Handling Protocols
While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and must be handled with rigor.[1]
Toxicity: Assume the compound is a skin sensitizer and potential enzyme inhibitor.[1]
Storage: Store at 2–8°C in a tightly sealed container. Unlike chlorides, it does not rapidly decompose in moist air, but long-term exposure should be avoided.[1]
Incompatibility: Avoid strong bases (hydroxides, alkoxides) unless initiating the SuFEx reaction.[1] Compatible with weak acids and oxidizing agents.[1]
References
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329765891, 4-Fluoro-3-methylbenzenesulfonyl chloride. Retrieved from [Link][1]
SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.[1] Retrieved from [Link][1]
Synthesis Protocol: Tribby, A. L., et al. (2017).[1][4] Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 82(4), 2294–2299.[1] Retrieved from [Link][1]
Application Notes and Protocols: Leveraging 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride in SuFEx Click Chemistry
Introduction: The Power of the S-F Bond in Molecular Construction The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has marked a paradigm shift in how chemists approach the synthesis of complex molecules...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of the S-F Bond in Molecular Construction
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has marked a paradigm shift in how chemists approach the synthesis of complex molecules.[1][2] Introduced by the group of K. Barry Sharpless, SuFEx has rapidly emerged as a robust and versatile tool for forging stable covalent linkages, finding broad applications in drug discovery, materials science, and chemical biology.[3][4][5][6] At the heart of SuFEx lies the unique reactivity of the sulfonyl fluoride moiety (–SO₂F). This functional group exhibits a remarkable balance of stability and latent reactivity; it is exceptionally stable to a wide range of chemical conditions, including acidic and basic environments, yet can be selectively activated to react with nucleophiles under specific catalytic conditions.[7] This "clickable" nature makes sulfonyl fluorides ideal connectors for modular synthesis.[7][8]
This application note provides a detailed guide for utilizing 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride as a versatile building block in SuFEx click chemistry. While this specific substituted aromatic sulfonyl fluoride serves as our primary example, the principles and protocols outlined herein are broadly applicable to a range of aromatic sulfonyl fluorides. We will delve into the mechanistic underpinnings of SuFEx, provide detailed experimental protocols for key transformations, and offer insights into reaction optimization and analysis.
Mechanistic Insights: Activating the Inert S-F Bond
The exceptional stability of the sulfur-fluorine bond, with a bond energy of approximately 80-90 kcal/mol, renders sulfonyl fluorides largely unreactive under physiological conditions.[9] This inertness is a key attribute of their "click" character. The activation of the S-F bond for nucleophilic attack is the cornerstone of SuFEx chemistry and is typically achieved through the use of specific catalysts that can facilitate the departure of the fluoride ion.[9]
Key activation strategies include:
Base Catalysis: Organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are effective catalysts.[10][11]
Bifluoride Catalysis: Salts containing the bifluoride ion ([FHF]⁻) have proven to be highly active catalysts, often allowing for significantly lower catalyst loadings.[10][12]
Silicon-Based Reagents: The high affinity of silicon for fluorine can be exploited. Reagents like trimethylsilyl (TMS) ethers or hexamethyldisilazane (HMDS) can act as fluoride scavengers, driving the reaction forward.[7][9][13]
Lewis Acid Catalysis: Lewis acids have been explored as catalysts for SuFEx reactions, offering an alternative activation pathway.[14][15]
The general mechanism for a base-catalyzed SuFEx reaction between an aryl sulfonyl fluoride and a phenol (often protected as a silyl ether) is depicted below:
Figure 1: Generalized mechanism of a base-catalyzed SuFEx reaction.
Experimental Protocols
The following protocols provide a starting point for utilizing 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in SuFEx reactions. Researchers should note that optimal conditions may vary depending on the specific nucleophile and desired product.
Protocol 1: Synthesis of an Aryl Sulfate Ester via SuFEx with a Phenolic Nucleophile
This protocol describes the reaction of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride with a generic phenol in the presence of a bifluoride catalyst.
Materials:
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Phenolic nucleophile (e.g., 4-methoxyphenol)
Tetrabutylammonium bifluoride (TBAT) or another suitable bifluoride catalyst
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Separatory funnel
Rotary evaporator
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic nucleophile (1.0 eq).
Dissolve the phenol in anhydrous DMF.
Add 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.1 eq) to the solution.
Add the bifluoride catalyst (e.g., TBAT, 0.1 eq) to the reaction mixture.
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the synthesis of an aryl sulfate ester.
Protocol 2: Synthesis of a Sulfonamide via SuFEx with an Amine Nucleophile
This protocol details the reaction of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride with a primary or secondary amine using a hindered guanidine base as the catalyst.
Materials:
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Primary or secondary amine nucleophile (e.g., benzylamine)
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or another suitable hindered base[13]
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Separatory funnel
Rotary evaporator
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq).
Dissolve the amine in anhydrous THF.
Add 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.05 eq) to the solution.
Add the hindered base catalyst (e.g., BTMG, 1.1 eq) to the reaction mixture.
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Optimization
The efficiency of SuFEx reactions can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the electronic nature of the reactants. The following table provides a hypothetical comparison of reaction conditions for the synthesis of an aryl sulfate ester, illustrating how these variables can be tuned for optimal results.
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
DBU (20)
NMP
25
48
85
2
BEMP (1)
DMF
25
24
92
3
TBAT (5)
THF
25
12
95
4
[Ph₃P=N=PPh₃]⁺[HF₂]⁻ (1)
CH₂Cl₂
25
2
98
5
BTMG/HMDS (1/2)
MeCN
25
0.5
>99
Table 1: Hypothetical optimization of SuFEx reaction conditions. Data is illustrative and based on trends reported in the literature.[10][11][12][13]
Applications in Drug Discovery and Bioconjugation
The stability and selective reactivity of the sulfonyl fluoride group make it an invaluable tool in drug discovery and chemical biology.
Covalent Inhibitors: Sulfonyl fluorides can act as electrophilic "warheads" that form covalent bonds with nucleophilic residues (such as tyrosine, lysine, serine, and histidine) in protein active sites.[3][7][17] The 4-fluoro-3-methylphenyl scaffold can be elaborated to target specific enzymes.
Bioconjugation: The biocompatible nature of some SuFEx reactions allows for the labeling and modification of biomolecules, such as proteins and DNA, under aqueous conditions.[18][19][20][21] This enables the construction of antibody-drug conjugates, fluorescent probes, and other functional bioconjugates.
Figure 3: Key application areas of SuFEx click chemistry.
Conclusion
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, as a representative aromatic sulfonyl fluoride, is a powerful and versatile building block for SuFEx click chemistry. Its inherent stability, coupled with its tunable reactivity under specific catalytic conditions, allows for the efficient and modular construction of a wide array of molecules. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to harness the potential of SuFEx chemistry in their synthetic endeavors, from the creation of novel polymers to the development of next-generation therapeutics.
References
Gao, B., et al. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry, 9(11), 1083-1088. Available from: [Link]
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available from: [Link]
Monash University. Sulfur Fluoride Exchange (SuFEx). Available from: [Link]
Li, S., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(34), 11843-11848. Available from: [Link]
Berkeley Lab. (2017). Making Plastic Chemistry 'Click'. Available from: [Link]
Royal Society of Chemistry. (2019). AIE-active polysulfates via a sulfur(vi) fluoride exchange (SuFEx) click reaction and investigation of their two-photon fluorescence and cyanide detection in water and in living cells. Available from: [Link]
Barrow, A. S., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(19), e202117133. Available from: [Link]
Dong, J., et al. (2015). SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie International Edition, 54(36), 9430-9433. Available from: [Link]
ResearchGate. SuFEx click chemistry for polymer synthesis. Available from: [Link]
Scribd. (2025). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Available from: [Link]
National Science Review. (2023). Advances in the construction of diverse SuFEx linkers. Available from: [Link]
Books. (2024). Applications of SuFEx Click Chemistry in Polymer Science.
Royal Society of Chemistry. (2019). The growing applications of SuFEx click chemistry. Available from: [Link]
Thieme. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Available from: [Link]
Scholarship @ Claremont. (2024). Lewis Acid Catalyzed Sulfur-Fluoride Exchange: A Novel Click Reaction. Available from: [Link]
Zheng, Q., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Chem, 5(6), 1606-1615. Available from: [Link]
Chem-Station. (2015). Sulfur(VI)-Fluoride Exchange (SuFEx). Available from: [Link]
PubMed. (2019). The growing applications of SuFEx click chemistry. Available from: [Link]
CSHL Scientific Digital Repository. (2021). The growing applications of SuFEx click chemistry. Available from: [Link]
ResearchGate. (2025). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Available from: [Link]
Semantic Scholar. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Available from: [Link]
Guo, T., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology, 12(2), e78. Available from: [Link]
Chapman University Digital Commons. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward. Available from: [Link]
ResearchGate. (2025). Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. Available from: [Link]
Grimster, N. P., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Society Reviews, 49(14), 4805-4816. Available from: [Link]
Application Note: Covalent Labeling of Proteins with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Abstract & Introduction This guide details the protocol for covalently labeling proteins using 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , a representative probe utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. U...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This guide details the protocol for covalently labeling proteins using 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , a representative probe utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides, maleimides) that target highly nucleophilic cysteines, sulfonyl fluorides (SFs) function as "latent" electrophiles. They are uniquely stable in aqueous buffer but react rapidly with context-specific nucleophiles—primarily Tyrosine (Tyr) and Lysine (Lys) , and occasionally Serine (Ser) and Histidine (His)—within protein binding pockets.
The specific probe, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, features a methyl group at the meta position and a fluorine atom at the para position relative to the sulfonyl fluoride warhead. This substitution pattern modulates the electrophilicity of the sulfur center and provides a distinct steric profile, making it an excellent fragment for covalent ligand screening and reactive residue mapping .
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The reaction is often accelerated by the local protein microenvironment, such as hydrogen bond donors that stabilize the departing fluoride ion or basic residues that activate the nucleophile.
Reaction Scheme
Reaction: Protein-NuH + Ar-SO₂F
Protein-Nu-SO₂-Ar + HF
Mass Shift: +173.18 Da (Monoisotopic)
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanism of SuFEx-mediated protein labeling. The sulfonyl fluoride warhead undergoes nucleophilic substitution, releasing a fluoride ion and forming a stable covalent bond.[1]
Critical Note on Buffers: Avoid buffers with high concentrations of primary amines (e.g., Tris) if labeling Lysine is the primary goal, although SFs are generally more selective for protein residues over free amines in solution. PBS or HEPES are preferred.
Stock Solution Preparation
Weigh approximately 1-2 mg of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Dissolve in anhydrous DMSO to create a 50 mM or 100 mM master stock .
Vortex vigorously to ensure complete dissolution.
Self-Validation: The solution should be clear and colorless. If cloudy, centrifuge or warm slightly (37°C).
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis (though SFs are relatively stable).
Labeling Workflow
Step 1: Protein Preparation
Dilute the target protein to 5–20 µM in the reaction buffer (PBS pH 7.4). Ensure the protein is fully equilibrated to the buffer conditions.
Step 2: Probe Incubation
Add the probe stock to the protein solution.
Screening Concentration: 100 µM (providing a 5x–20x molar excess).
Kinetic Profiling: Test ranges from 10 µM to 500 µM.
DMSO Limit: Keep final DMSO concentration
1% (v/v) to avoid protein denaturation.
Step 3: Reaction
Incubate the mixture.
Temperature: 25°C (Room Temp) or 37°C.
Duration: 1 hour to overnight (16 hours). SuFEx reactions can be slower than cysteine-targeting Michael acceptors.
Expert Insight: If no labeling is observed at 1 hour, extend to overnight. SFs are stable enough to survive long incubations.
Step 4: Quenching & Cleanup
For Intact MS: Quench by adding formic acid to a final concentration of 0.5–1.0% (lowers pH, stops nucleophilic attack) or immediately run through a desalting column (e.g., Zeba Spin, Bio-Rad P-6) to remove excess free probe.
For Gel Electrophoresis: Add SDS-PAGE loading buffer and boil.
Analytical Validation (QC)
Intact Protein Mass Spectrometry
This is the gold standard for verifying covalent labeling.
Method: LC-MS (Q-TOF or Orbitrap).
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation: Look for mass shifts corresponding to the probe adduct.
Species
Formula Change
Mass Shift (Da)
Unlabeled Protein
-
0
Singly Labeled (+1 Probe)
+ C₇H₆FO₂S
+173.18
Doubly Labeled (+2 Probes)
+ C₁₄H₁₂F₂O₄S₂
+346.36
Note: The mass shift is calculated as MW(Probe) - MW(Fluoride) = 192.18 - 19.00 = 173.18.
Peptide Mapping (Site Identification)
To determine where the probe attached (Tyr, Lys, Ser, His):
LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer.
Database Search: Set a variable modification of +173.18 Da on Y, K, S, H residues.
Validation: Manually inspect MS2 spectra to confirm b- and y-ion series localize the modification to a specific residue.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for covalent labeling and validation.
Troubleshooting & Expert Insights
Low Labeling Efficiency
Cause: The target residue is not in a "privileged" environment (lack of activating base or H-bond donor).
Solution: Increase pH to 8.0 to increase nucleophilicity of Lys/Tyr. Increase probe concentration or incubation time.
Insight: Sulfonyl fluorides are highly context-dependent. Lack of labeling often indicates the absence of a suitable binding pocket or activating microenvironment, rather than failed chemistry.
Precipitation
Cause: Probe insolubility at high concentrations.
Solution: Ensure DMSO stock is fully dissolved. Lower the final probe concentration or increase the DMSO percentage (up to 5% if protein tolerates).
Non-Specific Labeling
Cause: "Swarming" of the protein surface at very high probe concentrations (>1 mM).
Solution: Titrate down the probe concentration. True specific labeling should saturate, whereas non-specific labeling continues to increase linearly with concentration.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Discusses covalent probe strategies). Link
Gu, C., et al. (2013).[4] Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases.[4] Chemistry & Biology, 20(4), 541-548.[4] Link
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride as a chemical probe for serine proteases
Application Note: 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride as a SuFEx-Enabled Chemical Probe Executive Summary 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1955562-03-4) is a specialized SuFEx (Sulfur-Fluoride...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride as a SuFEx-Enabled Chemical Probe
Executive Summary
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1955562-03-4) is a specialized SuFEx (Sulfur-Fluoride Exchange) warhead used in chemoproteomics and fragment-based drug discovery (FBDD).[1] Unlike traditional, highly reactive sulfonyl chlorides, this sulfonyl fluoride probe exhibits "sleeping beauty" reactivity: it is stable in aqueous buffer but reacts specifically with nucleophilic serine residues within the catalytic pockets of proteases (e.g., Trypsin, Elastase, Chymotrypsin) or other serine hydrolases.
This guide details the application of this probe for Covalent Fragment Screening , utilizing its unique electronic tuning (fluorine-withdraw/methyl-donate) to assess the "ligandability" of cryptic pockets and to discover starting points for novel therapeutics.
Chemical Identity & Properties
Property
Detail
IUPAC Name
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
CAS Number
1955562-03-4
Molecular Formula
C₇H₆F₂O₂S
Molecular Weight
192.18 g/mol
Warhead Type
Aryl Sulfonyl Fluoride (SuFEx electrophile)
Solubility
Soluble in DMSO, DMF, Acetonitrile.[1] Limited aqueous solubility.
Stability
High in neutral buffer (pH 7.4) for >24h. Hydrolyzes slowly at pH > 8.5.
Key Structural Feature: The 4-Fluoro and 3-Methyl substituents on the benzene ring tune the electrophilicity of the sulfur center. The fluorine atom (C4) acts as an electron-withdrawing group (inductive effect), slightly activating the sulfonyl fluoride, while the methyl group (C3) provides weak electron donation, preventing hyper-reactivity. This balance minimizes non-specific labeling compared to nitro-substituted analogs.[1]
Mechanism of Action: SuFEx-Mediated Inactivation
The probe functions via a Nucleophilic Substitution at Sulfur (VI) . This is distinct from the acylation mechanism of esters or amides.
Recognition: The aromatic ring binds reversibly to the protease specificity pocket (e.g., S1 pocket).
Attack: The catalytic Serine hydroxyl (activated by the Histidine/Aspartate triad) attacks the Sulfur atom.
Transition State: Formation of a pentacoordinate trigonal bipyramidal intermediate.
Departure: The fluoride ion (F⁻) is a stable leaving group.
Covalent Adduct: A stable sulfonyl-enzyme complex is formed, permanently inactivating the enzyme.
Figure 1: Mechanism of Serine Protease Inactivation via SuFEx chemistry.
Applications
A. Covalent Fragment Screening (Ligandability Assessment)
This molecule serves as a "scout" fragment. By screening a library containing this probe (and analogs) against a target protein, researchers can identify if a pocket contains a reactive serine that is accessible and capable of driving the SuFEx reaction.
Readout: Intact Protein Mass Spectrometry (MS).
Hit Criteria: Mass shift of +172.18 Da (Probe MW - HF).
B. 19F-NMR Ligand Binding Assays
Because the probe contains an aromatic fluorine (Ar-F) in addition to the sulfonyl fluoride (S-F), it enables dual-mode NMR screening.[1]
S-F Signal: Disappears upon reaction (release of F⁻).
Ar-F Signal: Persists in the adduct. A chemical shift change or line broadening of the Ar-F signal confirms the fragment is bound to the rigid protein environment rather than non-specifically aggregated.
Detailed Protocol: Covalent Fragment Screening
Objective: To determine if 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride covalently modifies a target serine protease (e.g., Trypsin, Chymotrypsin, or a therapeutic target like Neutrophil Elastase).[1]
Reagents Required
Probe Stock: 100 mM in anhydrous DMSO (Store at -20°C, avoid freeze-thaw).
Protein Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl. (Avoid Tris if possible, though acceptable; strictly avoid DTT/Mercaptoethanol as they can reduce S-F or react non-specifically).
Control: Denatured protein (boiled) or Active Site Mutant (Ser->Ala).[1]
Step-by-Step Workflow
1. Preparation of Working Solutions
Dilute the 100 mM Probe Stock to 1 mM in protein buffer (1% DMSO final).
Note: Prepare immediately before use.[2] Although stable, fresh dilution ensures no hydrolysis products interfere.
2. Incubation (The "SuFEx" Reaction)
Mix Protein (5 µM final) with Probe (50 µM final, 10x excess) in a microcentrifuge tube or 96-well plate.
Volume: 50 µL per reaction.
Conditions: Incubate at 25°C (Room Temp) for 1 to 4 hours .
Insight: SuFEx is slower than sulfonyl chloride labeling. If no labeling is seen at 1h, extend to overnight (16h) at 4°C to detect slower "hit" kinetics.
3. Quenching
Add Formic Acid to 1% final concentration to quench the reaction and denature the protein for MS analysis.
Alternative: For gel-based analysis, add SDS-PAGE loading buffer and boil immediately.[1]
4. Analysis via Intact LC-MS
Inject 1–2 µg of protein onto a C4 desalting column connected to a Q-TOF or Orbitrap mass spectrometer.[1]
Competition: Pre-incubate protein with a known high-affinity inhibitor (e.g., PMSF or a specific drug) for 30 min, then add the probe. Loss of labeling confirms active-site specificity.[1]
Denaturation: Incubate probe with heat-denatured protein.[1] SuFEx requires a structured active site to orient the residues; denatured protein should NOT react (or react very slowly/non-specifically).
Safety & Handling
Toxicity: Sulfonyl fluorides are covalent inhibitors.[3][4] Treat as toxic. Avoid skin contact (DMSO aids skin penetration).[2]
Hydrolysis: Generates HF (Hydrofluoric acid) upon hydrolysis, though in minute (micromolar) quantities in this protocol. Standard PPE (gloves, goggles, lab coat) is sufficient.
Disposal: Quench excess probe with 0.1 M NaOH or nucleophilic scavenger (e.g., amine-containing waste) before disposal.[1]
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Wolan, D. W., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS).[4] Link[4]
Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. Link
Kelly, J. W., et al. (2014). "Sulfonyl fluorides as privileged warheads in chemical biology." Nature Reviews Chemistry. (Contextual grounding on Warhead stability).
Application Note: 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride in Covalent Fragment-Based Drug Discovery (FBDD)
Introduction & Scientific Rationale Covalent fragment-based drug discovery (FBDD) has proven highly successful in liganding challenging targets. Historically, this field has been dominated by cysteine-targeting electroph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Covalent fragment-based drug discovery (FBDD) has proven highly successful in liganding challenging targets. Historically, this field has been dominated by cysteine-targeting electrophiles (e.g., acrylamides and chloroacetamides). However, because cysteine is one of the least abundant amino acids in the human proteome, expanding the druggable target space requires "beyond-cysteine" electrophiles capable of modifying Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His).
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as the premier methodology for beyond-cysteine covalent ligand discovery (). Within this chemical space, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) serves as a highly privileged fragment warhead.
Why 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride?
Tuned Electrophilicity: The electron-withdrawing 4-fluoro substituent enhances the intrinsic reactivity of the sulfonyl fluoride group just enough to facilitate rapid exchange upon target binding, without compromising its remarkable stability in bulk aqueous media.
Optimal Growth Vectors: The 3-methyl group provides a synthetically accessible vector for structural elaboration (e.g., via C-H activation or cross-coupling) during the hit-to-lead optimization phase.
Agnostic Screening: Unlike highly reactive electrophiles that cause non-specific labeling, this sulfonyl fluoride is "activation-free" in solution. It relies entirely on proximity-driven activation within a protein's microenvironment to undergo irreversible ligation ().
Figure 1: Mechanistic pathway of proximity-driven SuFEx activation in covalent FBDD.
Comparative Warhead Profiling
To understand the strategic advantage of sulfonyl fluorides in FBDD, it is critical to compare their physicochemical behavior against traditional covalent warheads.
Warhead Class
Primary Target Residues
Intrinsic Aqueous Reactivity
Proximity Requirement for Reaction
FBDD Suitability
Sulfonyl Fluoride (SuFEx)
Tyr, Lys, His, Ser, Thr
Very Low (Stable for days)
Absolute (Requires microenvironment)
Excellent (No false positives from hyper-reactivity)
Acrylamide
Cys
Moderate
High
Good (Limited to Cys-containing pockets)
Chloroacetamide
Cys, Lys (rare)
High (Prone to hydrolysis)
Moderate
Poor (High background labeling)
Fluorosulfate
Tyr, Lys
Extremely Low
Absolute
Moderate (Often too unreactive for weak fragments)
The following protocols detail a self-validating system for screening 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride derivatives using Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent peptide mapping ().
Figure 2: High-throughput direct-to-biology (HTC-D2B) workflow for SuFEx fragment screening.
Protocol 1: Intact Protein LC-MS Screening
Objective: Identify fragments that successfully form a covalent adduct with the target protein.
Note: The exact mass of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is 192.0056 Da. Upon SuFEx reaction, HF (20.0062 Da) is lost. A successful hit will yield a mass shift of +171.9994 Da on the intact protein.
Step-by-Step Methodology:
Protein Preparation: Dilute the purified target protein to
in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
Causality: Avoid nucleophilic buffers like Tris or primary amines, which can act as competitive nucleophiles and artificially quench the SuFEx reaction.
Fragment Incubation: Add the sulfonyl fluoride fragment (or pools of 5 mass-distinct fragments) to a final concentration of
(1-2% DMSO final). Incubate at 4°C or 20°C for 24 hours.
) are inherently weak (often ). Furthermore, SuFEx reactions with non-catalytic residues have slow inactivation kinetics (). A 24-hour incubation maximizes the covalent trapping of transient interactions. 4°C is preferred if the target protein is prone to thermal degradation over 24 hours.
Reaction Quenching: Quench the reaction by adding 1% formic acid (final concentration) to denature the protein and halt the SuFEx exchange.
LC-MS Acquisition: Inject
onto a C4 or C8 reverse-phase column connected to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Run a rapid desalting gradient (5% to 95% Acetonitrile over 3 minutes).
Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact protein mass.
Self-Validation System:
Negative Control: Run a parallel incubation using the sulfonic acid analog (hydrolyzed warhead) of the fragment. It should yield 0% labeling, validating that the +172 Da shift is strictly dependent on the intact S(VI)-F bond.
Competition Control: Pre-incubate the protein with a known high-affinity reversible inhibitor before adding the SuFEx fragment. A reduction in labeling confirms the fragment is binding specifically to the active site, rather than non-specifically modifying surface residues.
Protocol 2: Binding Site Identification via LC-MS/MS Peptide Mapping
Objective: Pinpoint the exact amino acid residue (Tyr, Lys, His, etc.) modified by the fragment to guide structure-based drug design.
Step-by-Step Methodology:
Denaturation & Alkylation: Take
of the modified protein from Protocol 1. Denature with 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate free cysteines with 20 mM Iodoacetamide (30 min, dark, RT).
Tryptic Digestion: Dilute the urea concentration to
using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
Causality: Trypsin strictly cleaves at the C-terminal side of Arginine and Lysine. If your SuFEx fragment has covalently modified a Lysine residue, the steric bulk and loss of the basic amine charge will prevent trypsin from cleaving at that site. This "missed cleavage" serves as a primary diagnostic marker for Lysine-targeted SuFEx.
LC-MS/MS Analysis: Analyze the digested peptides via nanoLC-MS/MS (C18 column).
Database Search: Search the raw data against the target protein sequence using proteomics software (e.g., Mascot or MaxQuant), specifying a variable modification of +171.9994 Da on Tyr, Lys, Ser, Thr, and His.
Self-Validation System:
Spectral Verification: The MS/MS (fragmentation) spectrum must contain the unmodified b- and y-ion series up to the modified residue, and a +172 Da mass shift on all subsequent ions containing the modified amino acid.
Wild-Type vs. Unmodified Comparison: The extracted ion chromatogram (XIC) for the modified peptide must be absent in the vehicle (DMSO) control sample, while the unmodified native peptide must decrease in abundance in the fragment-treated sample proportionally to the labeling yield.
References
Zheng, Q., et al. (2019). SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences, 116(38), 18808–18814.
URL:[Link]
Aatkar, A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology, 18(9), 1926–1937.
URL:[Link]
Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.
URL:[Link]
Method
Application Note: Synthesis of Sulfonamides using 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride via SuFEx Click Chemistry
Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless in 2014, has revolutionized the synthesis of S–N and S–O bonds[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless in 2014, has revolutionized the synthesis of S–N and S–O bonds[1]. Among the diverse array of SuFEx hubs, aryl sulfonyl fluorides stand out due to their exceptional thermodynamic stability, resistance to reduction, and orthogonal reactivity compared to traditional sulfonyl chlorides[2]. This application note provides a comprehensive, self-validating guide for utilizing 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) in the synthesis of sulfonamides. By leveraging specific organocatalytic or Lewis acid-mediated pathways, researchers can achieve high-yielding, modular S–N couplings critical for modern drug discovery and chemical biology.
Mechanistic Insights & Reagent Rationale
Why 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride?
The transition from sulfonyl chlorides to sulfonyl fluorides is driven by the unique properties of the S(VI)–F bond. While sulfonyl chlorides are highly susceptible to hydrolysis and reductive cleavage, sulfonyl fluorides are virtually inert under standard aqueous conditions[3].
The specific selection of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride offers distinct mechanochemical advantages:
Electronic Tuning : The strongly electron-withdrawing para-fluoro substituent increases the electrophilicity of the sulfur center via inductive effects, lowering the activation energy required for nucleophilic attack[2].
Steric Shielding & Lipophilicity : The meta-methyl group provides a slight steric shield that prevents off-target side reactions while enhancing the overall lipophilicity of the resulting sulfonamide—a highly desirable trait in medicinal chemistry.
Analytical Self-Validation : The aryl fluorine atom serves as a built-in analytical handle. In ¹⁹F NMR, the aryl fluorine appears at approximately -105 ppm, while the sulfonyl fluoride fluorine appears near +60 ppm. This allows for real-time, quantitative reaction monitoring where the aryl fluorine acts as an internal standard against the disappearing S–F peak.
Catalytic Activation Pathways
The latent reactivity of the S–F bond means that spontaneous reaction with amines is rare; activation is required.
Brønsted Base Catalysis (DBU/BEMP) : Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) activate the reaction by forming a hydrogen-bonded complex with the incoming amine, significantly enhancing its nucleophilicity while simultaneously polarizing the S–F bond[4],[5].
Lewis Acid Catalysis (Ca(NTf₂)₂) : For sterically hindered or electron-deficient amines (e.g., anilines), calcium triflimide acts as a fluorophilic Lewis acid. The Ca²⁺ ion coordinates directly to the fluorine atom, weakening the S–F bond and facilitating the substitution without requiring harsh basic conditions[6],[7].
Figure 1. Catalytic activation pathway of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in SuFEx.
Experimental Design & Optimization Data
To ensure robust reproducibility, the reaction conditions must be tailored to the nucleophilicity of the amine. Table 1 summarizes the causality behind condition optimization, while Table 2 outlines the expected substrate scope.
Table 1: Optimization of SuFEx Conditions for Sulfonamide Synthesis
Catalyst System
Solvent
Temp (°C)
Target Amine Profile
Rationale & Causality
Expected Yield
None (Base-free)
CH₃CN
60
Highly nucleophilic aliphatic amines
Relies on thermal activation and amine basicity. Avoids external catalyst contamination.
70 - 85%
DBU (20 mol%)
CH₃CN
RT
Primary/Secondary alkyl amines
DBU acts as an H-bond acceptor, polarizing the amine and trapping the HF byproduct.
85 - 98%
Ca(NTf₂)₂ (10 mol%) + DABCO (50 mol%)
1,4-Dioxane
50
Anilines, hindered amines, silyl amines
Ca²⁺ coordinates to the fluoride leaving group (Lewis acid activation); DABCO acts as a basic sponge[6].
80 - 95%
Table 2: Representative Substrate Scope and Reaction Metrics
Amine Nucleophile
Catalyst
Time (h)
Conversion (by ¹⁹F NMR)
Isolated Yield
Benzylamine
DBU
4
>99%
94%
Morpholine
DBU
6
>99%
91%
4-Methoxyaniline
Ca(NTf₂)₂ / DABCO
12
95%
86%
tert-Butylamine
Ca(NTf₂)₂ / DABCO
16
90%
81%
Detailed Step-by-Step Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process quality control (QC) checks, the researcher can verify the success of each step before proceeding.
Best suited for standard primary and secondary alkyl amines.
Reagent Preparation : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.0 mmol, 1.0 eq) in anhydrous CH₃CN (3.0 mL).
Amine Addition : Add the aliphatic amine (1.2 mmol, 1.2 eq) dropwise. Causality: A slight excess of amine ensures complete consumption of the electrophile and aids in neutralizing the generated HF.
Catalyst Initiation : Add DBU (0.2 mmol, 20 mol%) in one portion. Seal the flask under a nitrogen atmosphere.
Reaction Monitoring (Self-Validation) : Stir the reaction at room temperature. After 4 hours, withdraw a 50 µL aliquot, dilute in CD₃CN, and acquire a ¹⁹F NMR spectrum.
QC Check: The reaction is complete when the S–F signal (~ +60 ppm) completely disappears, leaving only the Ar–F signal (~ -105 ppm).
Quenching & Scavenging : Add 500 mg of silica gel (SiO₂) or calcium hydroxide (Ca(OH)₂) to the mixture and stir for 15 minutes. Causality: This traps the corrosive HF byproduct as inert fluorosilicates or CaF₂, ensuring safe handling and preventing column degradation.
Purification : Filter the suspension through a Celite pad, wash with EtOAc, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Lewis Acid-Mediated SuFEx (For Anilines & Hindered Amines)
Best suited for electron-deficient or sterically hindered nitrogen nucleophiles.
Catalyst Pre-mixing : In a dry vial, combine Ca(NTf₂)₂ (0.1 mmol, 10 mol%), DABCO (0.5 mmol, 50 mol%), and anhydrous 1,4-dioxane (2.0 mL). Stir for 5 minutes until a homogenous suspension forms[7].
Substrate Addition : Add 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.0 mmol, 1.0 eq) followed by the aniline/hindered amine (1.2 mmol, 1.2 eq).
Thermal Activation : Heat the reaction mixture to 50 °C using an oil bath or heating block. Causality: The elevated temperature overcomes the higher activation energy barrier inherent to poor nucleophiles.
Reaction Monitoring (Self-Validation) : Monitor via TLC (UV active) and ¹⁹F NMR at 8 hours and 16 hours.
Workup : Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NaHCO₃ (2 × 5 mL) to remove DABCO salts and residual acidic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification : Purify the crude residue by flash chromatography or recrystallization from hot ethanol.
Figure 2. Step-by-step experimental workflow for the synthesis of sulfonamides via SuFEx.
Troubleshooting & Safety Considerations
Safety : SuFEx reactions generate stoichiometric amounts of hydrogen fluoride (HF) or fluoride salts. Always conduct reactions in a well-ventilated fume hood and utilize appropriate glass-scavenging (SiO₂) or basic (Ca(OH)₂) quenching steps before workup[4].
Low Yields with Anilines : If the conversion remains low after 24 hours in Protocol B, consider converting the aniline to its corresponding N-trimethylsilyl (TMS) amine in situ using TMSOTf and a proton sponge. Silyl amines are highly efficient in SuFEx as the silicon atom acts as an internal fluoride trap, driving the reaction forward thermodynamically[6].
References
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net.
Sulfur fluoride exchange with carbon pronucleophiles. nih.gov.
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. merckmillipore.com.
Synthetic Routes to Arylsulfonyl Fluorides. mdpi.com.
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. chemrxiv.org.
Lewis Acid-Catalyzed Sulfur Fluoride Exchange. acs.org.
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic causality, validated experimental workflows, and chemoselective Sulfur(VI) Fluoride Exchange (SuFEx).
Introduction & Mechanistic Rationale
Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally upgraded the click chemistry toolbox, offering an unparalleled stability-reactivity profile compared to traditional sulfonyl chlorides[1]. The target electrophile, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) [2], serves as a highly privileged scaffold in parallel medicinal chemistry and materials science.
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reductive degradation, the S-F bond in this sulfonyl fluoride is entirely inert to water, oxygen, and standard nucleophiles under neutral conditions[1]. The presence of the electron-withdrawing 4-fluoro group and the sterically modulating 3-methyl group fine-tunes the electrophilicity of the S(VI) center. Crucially, this molecule presents two potential sites of nucleophilic attack: the sulfonyl fluoride and the aryl fluoride. SuFEx conditions must be explicitly designed to be chemoselective, activating only the S-F bond while leaving the aryl C-F bond intact for potential downstream SNAr functionalization.
The Causality of Catalytic Activation
To achieve high-yielding sulfonamide or sulfonate formations, the highly stable S-F bond requires targeted activation. The choice of catalyst dictates the reaction pathway:
Amine Nucleophiles (Dual Lewis Acid/Base Activation): Amines typically struggle to displace the fluoride directly without harsh heating. We employ a dual-activation system comprising Calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO)[3].
Causality: The Ca²⁺ ion acts as a hard Lewis acid, coordinating to the sulfonyl oxygen atoms and withdrawing electron density from the sulfur center. Simultaneously, DABCO acts as a nucleophilic catalyst, transiently displacing the fluoride to form a highly reactive sulfonylammonium intermediate. This intermediate is rapidly intercepted by the amine nucleophile at room temperature[3].
Phenol Nucleophiles (Hydrogen-Bond Disruption): For the synthesis of aryl sulfonates, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP are employed.
Causality: These bases deprotonate the phenol and facilitate a hydrogen-bonded transition state (often involving a bifluoride [FHF]⁻ intermediate) that dramatically lowers the activation energy for S-F bond cleavage, propagating the catalytic cycle[1].
Mechanistic pathway of Ca(NTf2)2/DABCO mediated SuFEx activation of sulfonyl fluorides.
Quantitative Reaction Parameters
The following table summarizes the optimized, self-validating parameters required to execute these transformations selectively.
Parameter
Protocol A: Sulfonamides (Amines)
Protocol B: Sulfonates (Phenols)
Electrophile
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Nucleophile
Primary/Secondary Amines (1.05 equiv)
Phenols (1.0 equiv)
Catalyst/Base
Ca(NTf₂)₂ (1.1 eq) + DABCO (1.5 eq)
DBU (0.2 eq) or BEMP (0.2 eq)
Solvent
Anhydrous THF (0.5 M)
Anhydrous MeCN (0.25 M)
Temperature
20–25 °C (Room Temperature)
20–25 °C (Room Temperature)
Reaction Time
30 – 120 minutes
2 – 4 hours
Chemoselectivity
>99% (Aryl C-F bond preserved)
>99% (Aryl C-F bond preserved)
Expected Yield
85% – 98%
90% – 99%
Experimental Methodologies & Self-Validating Systems
The Self-Validating Analytical Metric
Because 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride contains two fluorine atoms in distinct chemical environments, ¹⁹F NMR is the ultimate self-validating tool for this workflow.
The aryl fluoride appears upfield (typically between -110 to -120 ppm).
The sulfonyl fluoride appears far downfield (typically between +55 to +65 ppm).
Validation: A successful, chemoselective reaction is confirmed when the +60 ppm signal completely disappears, while the -115 ppm signal remains perfectly integrated and unchanged.
Protocol A: Synthesis of Aryl Sulfonamides via Ca(NTf₂)₂/DABCO
Note: This protocol translates exceptionally well to parallel medicinal chemistry (PMC) formats[3].
Reagent Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (96.1 mg, 0.5 mmol, 1.0 equiv).
Solvation & Nucleophile Addition: Dissolve the electrophile in anhydrous Tetrahydrofuran (THF) (1.0 mL) to achieve a 0.5 M concentration. Add the desired primary or secondary amine (0.525 mmol, 1.05 equiv).
Dual Activation (Critical Step): Add Ca(NTf₂)₂ (213 mg, 0.55 mmol, 1.1 equiv) directly to the stirring solution, immediately followed by DABCO (84.1 mg, 0.75 mmol, 1.5 equiv)[3].
Causality Check: The order of addition is paramount. Adding the Lewis acid (Ca²⁺) before the base ensures the S-F bond is primed for DABCO attack, preventing off-target amine degradation.
Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C). Monitor via LC-MS or ¹⁹F NMR. Full conversion is typically observed within 30 to 120 minutes.
Quench & Extraction: Quench the reaction by adding 1N aqueous HCl (2.0 mL) to neutralize the DABCO and any trace unreacted amine. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide.
Step-by-step experimental workflow for the synthesis of sulfonamides via SuFEx click chemistry.
Protocol B: Synthesis of Aryl Sulfonates via DBU Activation
Reagent Preparation: In a dry vial, combine 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (96.1 mg, 0.5 mmol, 1.0 equiv) and the target phenol derivative (0.5 mmol, 1.0 equiv).
Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) (2.0 mL, 0.25 M).
Causality Check: Only catalytic amounts of DBU are required. The first equivalent of HF released forms a [DBU-H]⁺[FHF]⁻ complex, which acts as an autonomous catalytic species to drive the remainder of the reaction[1].
Reaction Execution: Stir at room temperature for 2–4 hours. Verify completion via the disappearance of the +60 ppm ¹⁹F NMR signal.
Workup & Purification: Dilute the mixture with Dichloromethane (DCM) (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to remove the DBU-acid salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the aryl sulfonate.
References
Chemical & Physical Properties: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Source: ChemSrc
URL
SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
Technical Support Center: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride Synthesis
Case ID: OPT-YIELD-4F3M Status: Active Support Tier: Level 3 (Senior Application Scientist) Strategic Overview: The Regioselectivity Trap Before optimizing yield, you must verify your synthetic route. The synthesis of 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: OPT-YIELD-4F3M
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Strategic Overview: The Regioselectivity Trap
Before optimizing yield, you must verify your synthetic route. The synthesis of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride presents a classic regiochemical challenge that often leads to "yield" loss—not because the reaction failed, but because the product is an inseparable mixture of isomers.
The Problem: Direct chlorosulfonation of o-fluorotoluene (1-fluoro-2-methylbenzene) is governed by competing directing effects. The methyl group (activator) directs para to itself (Position 5), while the fluorine (deactivator, but ortho/para director) directs para to itself (Position 4).
The Consequence: This often results in a ~60:40 mixture of the 4-sulfonyl and 5-sulfonyl isomers, which are difficult to separate by distillation.
The Solution: To guarantee >98% isomeric purity and high yield, we recommend the Sandmeyer-Sulfonylation Route starting from 4-fluoro-3-methylaniline. This locks the regiochemistry before the sulfur is introduced.
Interactive Workflow Selector
Use the following decision matrix to select the correct protocol for your starting material.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and purity requirements.
Protocol A: The Sandmeyer-Sulfonylation (High Fidelity)
Applicability: When starting from the aniline to ensure exact regiochemistry.
Mechanism: Diazotization
SO₂ Insertion Fluorination.
Optimized Reagents & Conditions
Component
Role
Specification
DABSO
SO₂ Source
Solid surrogate (DABCO·2SO₂). Safer/more precise than gaseous SO₂.
NFSI or KHF₂
Fluorine Source
NFSI allows for direct oxidative fluorination; KHF₂ requires a chloride intermediate.
Cu(MeCN)₄PF₆
Catalyst
Copper(I) source for the radical coupling.
t-BuONO
Nitrite Source
Tert-butyl nitrite (organic soluble) is superior to NaNO₂/HCl for moisture control.
Step-by-Step Methodology (The "One-Pot" Approach)
Diazotization-Coupling:
In a reaction vial, combine 4-fluoro-3-methylaniline (1.0 equiv), DABSO (0.6 equiv), and Cu(MeCN)₄PF₆ (5-10 mol%).
Dissolve in anhydrous Acetonitrile (MeCN) (0.2 M).[1]
Cool to 0°C. Add t-BuONO (1.5 equiv) dropwise.
Critical Checkpoint: Evolution of N₂ gas should be observed. Stir at 0°C for 30 min, then warm to RT for 2 hours.
Fluorination (Choose one path):
Path 1 (Direct Oxidative - Recommended): Add NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) directly to the mixture. Stir for 4-12 hours.
Path 2 (Via Chloride - Traditional): Add concentrated HCl (excess) to form the sulfonyl chloride first, extract, then perform Halogen Exchange (see Protocol B).
Workup:
Dilute with EtOAc. Wash with water and brine.
Note: Sulfonyl fluorides are highly stable to hydrolysis compared to chlorides, allowing for standard aqueous workup.
Protocol B: Bifluoride Exchange (The "Halex" Optimization)
Applicability: When converting the sulfonyl chloride intermediate (commercial or synthesized) to the fluoride.[2][3][4][5][6]
Core Issue: The "Stalled Reaction." Conversion often stops at 80% due to lattice energy barriers of KF.
The "Bifluoride Boost" System
Standard KF is often insufficient due to low solubility in organic solvents. We recommend the KHF₂ (Potassium Bifluoride) system, which acts as both a nucleophile and a buffer.
Parameter
Standard Condition
Optimized Condition
Reason for Upgrade
Fluoride Source
KF (spray-dried)
KHF₂ (3.0 equiv)
Higher solubility in MeCN; acidic nature prevents side reactions.
Reaction Monitor: The mixture will remain a slurry. Conversion is usually complete in <4 hours.
Quench: Add water. The product will separate (heavy oil or solid). Extract with DCM.[8]
Troubleshooting Center (FAQ)
Q1: My yield is low (<50%) using the Aniline route. The mixture turned black.
Diagnosis: Decomposition of the diazonium intermediate before SO₂ coupling.
Fix:
Temperature Control: Ensure the initial diazotization is strictly at 0°C.
Radical Quenching: Oxygen inhibits the Copper-catalyzed coupling. Degas your MeCN solvent with N₂ or Argon sparging for 15 minutes before adding the catalyst.
DABSO Quality: Old DABSO absorbs water. Use fresh or recrystallized DABSO.
Q2: In the Halex reaction, I see a peak at -65 ppm (19F NMR) but also a large peak at +34 ppm.
Diagnosis: The +34 ppm peak is likely the Sulfonyl Chloride starting material (unreacted). The -65 ppm is your target Sulfonyl Fluoride.
Fix:
Wet Solvent: Water in the solvent hydrolyzes the chloride to Sulfonic Acid (often invisible in 19F NMR or broad), which consumes the base. Dry MeCN over molecular sieves (3Å).
"Passivating" Layer: KCl forms on the surface of the KF/KHF₂ solid, blocking further reaction. Sonication of the reaction mixture for 5 minutes can break up the lattice and restart the conversion.
Q3: Can I use Pyridine-HF (Olah's Reagent) instead of KHF₂?
Answer: Yes, but proceed with caution.
Pros: Homogeneous reaction (very fast).
Cons: Highly corrosive; requires plasticware. Pyridine is difficult to remove completely without acidic washes, which might hydrolyze the product if not careful. KHF₂/18-crown-6 is preferred for safety and ease of handling.
Mechanism of Failure & Optimization
Understanding why the reaction fails is key to preventing it.
Figure 2: Failure Mode Analysis showing how moisture and surface passivation reduce yield, and how the KHF₂/Crown Ether system mitigates these risks.
References
Sharpless, K. B., et al. (2014).[9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational SuFEx chemistry and stability data).
Cornella, J., et al. (2021). "Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. (One-pot protocols for functionalized arenes).[3][10]
Willis, M. C., et al. (2018).[11] "DABSO-Based Sandmeyer Sulfonylation." Organic Letters. (Detailed protocol for Aniline-to-Sulfonyl Chloride/Fluoride conversion using SO2 surrogates).
Liu, G., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides using KHF2." RSC Advances. (Optimization of the Bifluoride exchange method).
Technical Support Center: Purification of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
The following technical guide addresses the purification of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 455-15-2). It is designed for researchers encountering specific purity or isolation challenges following synt...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 455-15-2). It is designed for researchers encountering specific purity or isolation challenges following synthesis, particularly via the standard sulfonyl chloride-to-fluoride exchange (SuFEx) or diazonium salt pathways.
Status: Active
Document ID: TS-PUR-4F3M-SF
Applicable For: Reaction mixtures containing unreacted sulfonyl chlorides, sulfonic acid by-products, or inorganic salts.
Section 1: Diagnostic & Quick Triage
Q1: My crude product is a low-melting solid/oil, but the starting sulfonyl chloride was a distinct solid (mp 35-40 °C). Is this expected?A: Yes. Sulfonyl fluorides typically exhibit lower melting points and higher volatility than their chloride counterparts due to the lower polarizability of the C-S-F bond compared to C-S-Cl.
Expectation: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is likely a viscous oil or low-melting solid at room temperature.
Action: Do not attempt to force crystallization immediately. Rely on ¹⁹F NMR for purity assessment (singlet around +65 ppm relative to CFCl₃).
Q2: I see a new spot on TLC that trails or stays at the baseline. What is it?A: This is likely 4-fluoro-3-methylbenzenesulfonic acid , formed by the hydrolysis of the starting sulfonyl chloride or the product (though the fluoride is much more stable).
Diagnostic: Sulfonic acids are highly polar and acidic.
Fix: These can be quantitatively removed via an alkaline aqueous wash (sat. NaHCO₃), converting them to the water-soluble sodium sulfonate salt.
Q3: Can I purify this compound on silica gel? I know sulfonyl chlorides degrade on silica.A:Yes. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to silica gel chromatography. The S-F bond is kinetically stable to hydrolysis under neutral/slightly acidic conditions, making Flash Column Chromatography (FCC) a safe and effective purification method.
Section 2: The "Golden Standard" Purification Protocol
This protocol assumes a synthesis via Chloride-Fluoride Exchange (using KHF₂ or KF) or Fluorosulfurylation of diazonium salts.
Phase 1: Aqueous Workup (The Chemical Filter)
Goal: Remove inorganic salts (KHF₂, KCl) and hydrolyzed sulfonic acids.
Dilution: Dilute the reaction mixture (typically in MeCN or Acetone) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . A 1:1 ratio relative to the reaction volume is standard.
Quench/Wash 1: Add Water to dissolve inorganic salts. Separate phases.
Wash 2 (Critical): Wash the organic layer with Saturated Aqueous NaHCO₃ (2x).
Mechanism:[1][2] Converts any trace sulfonic acid (Ar-SO₃H) into the highly water-soluble sodium sulfonate (Ar-SO₃Na).
Wash 3: Wash with Brine (saturated NaCl) to remove residual water.
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter and concentrate under reduced pressure (< 40 °C).
Phase 2: Flash Column Chromatography (FCC)
Goal: Separate unreacted sulfonyl chloride (if any) and non-polar organic impurities.
Gradient: 0% → 20% EtOAc over 10-15 column volumes (CV).
Elution Order:
Non-polar impurities (bis-aryls, etc.)
Target: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (Rf ~0.4-0.6 in 9:1 Hex/EtOAc).
Unreacted Sulfonyl Chloride (often overlaps or runs slightly slower/faster depending on conditions; check ¹H NMR).
Sulfonic acid (Baseline - should be absent if Workup Phase 1 was done correctly).
Section 3: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis during reaction or incomplete conversion.
Check pH: Ensure the reaction didn't become too basic (promotes hydrolysis).Re-extract: Sulfonyl fluorides can be lipophilic but check the aqueous waste; if the pH was high, product might have hydrolyzed to the sulfonate.
¹H NMR shows broad peak at ~10 ppm
Residual Sulfonic Acid.
Reprocess: Dissolve oil in DCM and wash vigorously with 1M NaHCO₃. The acid is not effectively removed by neutral water washes.
Product is colored (Yellow/Orange)
Traces of diazonium decomposition (if using Sandmeyer route) or oligomers.
Activated Carbon: Dissolve in warm hexane/EtOAc (9:1), treat with activated charcoal for 30 mins, filter through Celite.
¹⁹F NMR shows two peaks
Unreacted Sulfonyl Chloride (if using KF exchange) or Isomers.
Chemical Treatment: If Chloride remains, treat the crude mixture with a secondary charge of KHF₂ (2 eq) in MeCN/Water (1:1) overnight to force completion. It is easier to drive the reaction than separate the Cl/F mix.
Section 4: Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying the reaction mixture, highlighting the stability difference that allows chromatography.
Caption: Logical workflow for the isolation of sulfonyl fluorides, prioritizing chemical washing to remove acidic by-products before chromatographic separation.
Section 5: Quantitative Data & Physical Properties
Property
Value / Description
Notes
Molecular Formula
C₇H₆F₂O₂S
Molecular Weight
192.18 g/mol
Physical State
Liquid or Low-melting Solid
Expect mp < 35°C (lower than chloride).
Solubility
Soluble in DCM, EtOAc, MeCN, THF.
Insoluble in water.
¹⁹F NMR Shift
~ +65.5 ppm (s, -SO₂F)
Distinct from Ar-F (~ -110 ppm).
Stability
High (Hydrolysis resistant)
Stable on Silica; Stable in water at neutral pH.
References
Sharpless, K. B. et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Cornella, J. et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." The Journal of Organic Chemistry.
Qin, H. L. et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[4] RSC Advances.
Ball, N. D. et al. (2017).[5] "Synthesis and Reactivity of Sulfonyl Fluorides." Chemical Reviews.
Technical Support Center: Nucleophilic Substitution of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride
Welcome to the technical support center for challenges in the nucleophilic substitution of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for challenges in the nucleophilic substitution of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will dissect common experimental hurdles and provide scientifically grounded solutions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nucleophilic substitution of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, offering potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
Insufficiently Activated Nucleophile: The sulfonyl fluoride group (-SO₂F) is a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SₙAr). However, the reaction still requires a potent nucleophile.
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base is crucial to deprotonate it in situ, thereby increasing its nucleophilicity. For carbon nucleophiles, strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) may be necessary to generate the requisite carbanion.[1]
Poor Solubility: One or both reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Solution: Select a solvent that can dissolve both the substrate and the nucleophile. Aprotic polar solvents such as DMSO, DMF, or NMP are often effective for SₙAr reactions.[2] If solubility remains an issue, consider the use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the reaction between reactants in different phases.[2]
Suboptimal Temperature: Many nucleophilic aromatic substitutions require thermal energy to overcome the activation barrier.
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[2]
Steric Hindrance: The methyl group at the 3-position may sterically hinder the approach of a bulky nucleophile to the fluorine-bearing carbon (C-4).
Solution: If you suspect steric hindrance is the issue, consider using a less bulky nucleophile if your synthetic strategy allows. Alternatively, prolonged reaction times or higher temperatures might be necessary to drive the reaction to completion.
Issue 2: Formation of Undesired Side Products
Your reaction yields a mixture of products, complicating purification and reducing the yield of your desired compound.
Potential Causes & Solutions:
Competitive Substitution at the Sulfonyl Fluoride: While the S-F bond is generally robust, highly nucleophilic and hard nucleophiles can attack the electrophilic sulfur atom, leading to the displacement of the fluoride and formation of a sulfonamide, sulfonic ester, or other derivatives.[3] This is a key aspect of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][3]
Solution: The choice of nucleophile is critical. Softer nucleophiles are more likely to favor attack at the aromatic ring. Careful control of reaction temperature can also influence selectivity; SₙAr at the ring often has a different activation energy than attack at the sulfur center.
Reaction with the Methyl Group: Under strongly basic conditions, deprotonation of the benzylic methyl group can occur, leading to subsequent side reactions.
Solution: Employ the mildest basic conditions that still afford a reasonable reaction rate. Using a base that is strong enough to activate the nucleophile but not strong enough to deprotonate the methyl group is key.
Hydrolysis of the Sulfonyl Fluoride: The presence of water can lead to the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, especially under basic or acidic conditions.
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Issue 3: Difficulty in Product Purification
You have successfully formed your product, but isolating it in a pure form is proving to be a challenge.
Potential Causes & Solutions:
Similar Polarity of Product and Starting Material: If the nucleophile used does not significantly alter the polarity of the molecule, separating the product from the unreacted starting material by column chromatography can be difficult.
Solution: If possible, drive the reaction to full conversion to eliminate the starting material. If separation is unavoidable, explore different solvent systems for chromatography or consider alternative purification techniques such as preparative HPLC or crystallization.
Emulsion Formation During Workup: The use of polar aprotic solvents like DMF or DMSO can sometimes lead to the formation of stable emulsions during aqueous workup.
Solution: Dilute the reaction mixture with a less polar solvent like ethyl acetate or dichloromethane before washing with water or brine. In some cases, adding a saturated solution of sodium chloride can help to break up emulsions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the nucleophilic substitution of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Q1: Why is the fluorine atom the preferred leaving group in this SₙAr reaction?
A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][4] This inductive electron withdrawal by fluorine also helps to stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of this slow step.[4][7] Consequently, the reactivity of halogens as leaving groups in SₙAr reactions follows the trend F > Cl > Br > I, which is the opposite of what is observed in Sₙ1 and Sₙ2 reactions.[2][6]
Q2: What is the role of the sulfonyl fluoride group in this reaction?
A2: The sulfonyl fluoride (-SO₂F) group is a very strong electron-withdrawing group. Its presence on the aromatic ring is crucial for activating the ring towards nucleophilic attack.[2] By withdrawing electron density from the ring through both inductive and resonance effects, it makes the ring electron-deficient and therefore more electrophilic. For maximum activation, electron-withdrawing groups should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][6] In 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, the sulfonyl fluoride group is para to the fluorine atom, providing this necessary activation.
Q3: Can I use other halogens instead of fluorine at the 4-position?
A3: Yes, but the reactivity will likely be lower. As mentioned in Q1, fluorine is the most activating halogen for SₙAr reactions due to its high electronegativity.[2][4] Using a chloro, bromo, or iodo analog would likely require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve a similar conversion.[2]
Q4: What types of nucleophiles are suitable for this reaction?
A4: A wide range of nucleophiles can be employed, including:
O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides).
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazole.
S-Nucleophiles: Thiols (as thiolates).
C-Nucleophiles: Enolates, organometallic reagents, and other stabilized carbanions.[1]
The choice of nucleophile will depend on the desired final product. It is important to consider the "hard/soft" nature of the nucleophile, as this can influence the regioselectivity of the attack (ring vs. sulfur).[8]
Q5: Are there any catalytic methods to promote this reaction?
A5: While many SₙAr reactions are performed without a catalyst, certain additives can be beneficial. As mentioned earlier, phase-transfer catalysts can be effective in biphasic systems.[2] In some specific cases of nucleophilic aromatic substitution, transition metal catalysis has been explored, but for the substitution of an activated aryl fluoride, it is often not necessary.
III. Experimental Protocols & Data
Table 1: General Reaction Conditions for Nucleophilic Substitution
Nucleophile Class
Example
Base (if needed)
Solvent
Temperature (°C)
O-Nucleophile
Sodium Methoxide
-
Methanol/THF
25 - 60
N-Nucleophile
Piperidine
K₂CO₃
DMSO
80 - 120
S-Nucleophile
Sodium Thiophenoxide
-
DMF
25 - 80
C-Nucleophile
Diethyl Malonate
NaH
THF/DMF
0 - 60
Note: These are generalized conditions and may require optimization for specific substrates and nucleophiles.
Protocol: General Procedure for Nucleophilic Substitution with an Amine
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.0 eq.), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
Solvent Addition: Add anhydrous DMSO via syringe under an inert atmosphere (N₂ or Ar).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. Visualizing the Mechanism and Workflow
SₙAr Mechanism Diagram
Caption: A logical workflow for troubleshooting common reaction issues.
V. References
Di Mola, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
Hu, J., et al. (2009). Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions. The Journal of Organic Chemistry, 74(15), 5484–5490. [Link]
Chen, W., & Dong, J. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]
Wang, F., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14, 5143. [Link]
Wang, Z., et al. (2021). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 19(4), 853-857. [Link]
McCarthy, J. R., et al. (1990). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 69, 157. [Link]
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2343–2356. [Link]
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2343–2356. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. [Link]
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]
Nielsen, M. K., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature, 558(7709), 274–278. [Link]
Merchant, K. J., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 16(43), 12345-12351. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Posey, L. E., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(6), 685–687. [Link]
Tungen, J. E., & Amedjkouh, M. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130–133. [Link]
Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 121–126. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Compound: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3)
Reactivity Profile: Dual-electrophile hub. Features a highly oxidized S(VI) center primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, alongside a C4-aromatic position strongly activated for Nucleophilic Aromatic Substitution (S_NAr).
Welcome to the Application Scientist Troubleshooting Center. This guide is engineered for researchers and drug development professionals experiencing chemoselectivity issues, unwanted degradation, or side reactions when utilizing 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in complex synthetic workflows.
Part 1: Troubleshooting Guides & FAQs
Q: I am trying to synthesize a sulfonamide via SuFEx, but my LC-MS and NMR data indicate I am modifying the aromatic ring instead. Why is this happening?A: You are observing a classic chemoselectivity inversion caused by a mismatch between your nucleophile's electronic state and the solvent environment [1]. The 4-fluoro group on your substrate is highly activated by the strongly electron-withdrawing para-sulfonyl fluoride group.
The Causality: Neutral amines are relatively "soft" nucleophiles. In polar aprotic solvents (like DMF), they preferentially attack the softer electrophilic carbon at the C4 position. The polar solvent stabilizes the resulting charge-separated Meisenheimer complex, driving the reaction exclusively toward S_NAr and displacing the aromatic fluoride.
The Solution: To redirect the reaction to the S(VI) center, you must alter the electronic nature of your nucleophile. By pre-deprotonating the amine with a strong, non-nucleophilic base (e.g., LiHMDS), you generate a "hard" lithium amide anion. According to Hard-Soft Acid-Base (HSAB) theory, this hard anion strongly prefers the highly oxidized, hard S(VI) electrophilic center. Switching to a non-polar solvent like toluene further suppresses the S_NAr transition state, ensuring exclusive SuFEx reactivity.
Q: How can I quickly monitor which pathway (SuFEx vs. S_NAr) my reaction is taking without waiting for full LC-MS/NMR characterization?A: The most definitive and rapid self-validating method is crude ^19F NMR tracking [2]. 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride possesses two highly distinct fluorine environments that act as built-in mechanistic probes:
The sulfonyl fluoride (-SO2F ) signal appears far downfield at approximately +66 ppm .
The aromatic fluoride (Ar-F ) signal appears upfield at approximately -100 ppm .
Protocol: Pull a 0.1 mL aliquot from your reaction, dilute it in CDCl3, and acquire a quick ^19F spectrum.
Loss of the +66 ppm peak (with -100 ppm intact): Confirms successful SuFEx.
Loss of the -100 ppm peak (with +66 ppm intact): Indicates unwanted S_NAr.
Q: My sulfonyl fluoride starting material is degrading into a sulfonic acid. How do I prevent hydrolysis?A: While S(VI)-F bonds are exceptionally resistant to reductive cleavage and neutral hydrolysis compared to their S(VI)-Cl counterparts [3], they are not invincible. Extended exposure to strong aqueous bases (e.g., NaOH, KOH) drives irreversible hydroxide attack at the sulfur center, leading to hydrolysis.
The Solution: If your protocol requires basic conditions, transition to anhydrous organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP. If a fluoride source is strictly required for your specific SuFEx catalytic cycle (e.g., when coupling with silyl ethers), utilize potassium bifluoride (KHF2) in a biphasic system. KHF2 provides nucleophilic fluoride to activate the S-F bond without the destructive hydroxide-driven hydrolysis.
Q: I am observing cross-coupled byproducts when using this reagent in a one-pot cascade with transition metals. What is going wrong?A: You are encountering the "unconventional reactivity" of sulfonyl fluorides[4]. Under palladium catalysis, electron-deficient aryl sulfonyl fluorides can undergo desulfonylative cross-coupling (extruding SO2) or act as non-classical leaving groups in Suzuki-Miyaura-type couplings.
The Solution: Isolate your workflows. Perform any required Pd-catalyzed cross-couplings on the molecule before introducing the sulfonyl fluoride hub, or ensure the SuFEx click reaction is fully complete and the catalyst is scavenged before introducing transition metals.
Part 2: Mechanistic Workflow & Visualization
The following diagram illustrates the divergent reactivity pathways of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride based on the chosen reaction conditions.
Divergent reactivity pathways of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Part 3: Quantitative Data Summary
The table below summarizes the causality between reagent selection and the resulting chemoselectivity, allowing you to predictably control the reaction pathway.
Use this protocol when the goal is to click the nucleophile to the sulfonyl group while leaving the aromatic fluorine intact.
Preparation: Flame-dry a Schlenk flask and purge with inert gas (Ar/N2).
Nucleophile Solvation: Dissolve the amine nucleophile (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir for 30 minutes to ensure complete formation of the hard amide anion.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Self-Validation Step: Pull a 0.1 mL aliquot, dilute in CDCl3, and run a ^19F NMR. Confirm the disappearance of the +66 ppm peak (indicating SuFEx completion) and the retention of the -100 ppm peak (indicating no S_NAr side reaction).
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Deliberate S_NAr (C4-Modification) preserving the SO2F Hub
Use this protocol if you intend to use the SO2F group as a robust directing/protecting group, modifying the aromatic ring first for late-stage SuFEx.
Preparation: Dissolve 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (1.0 equiv) in anhydrous DMF (0.2 M).
Reagent Addition: Add the neutral amine nucleophile (1.2 equiv) and K2CO3 (2.0 equiv) as an acid scavenger.
Reaction: Stir at room temperature for 4-6 hours.
Self-Validation Step: Pull an aliquot and confirm the disappearance of the -100 ppm peak via ^19F NMR. The +66 ppm peak must remain intact, proving the S(VI) center was untouched.
Workup: Dilute heavily with water to precipitate the product, or extract with EtOAc and wash with LiCl (aq) or Brine (5x) to completely remove the DMF.
References
Dudziński, J., Antoniak, D., Błaziak, K., & Barbasiewicz, M. (2025). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides.
Royal Society of Chemistry. Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC.org.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Covalent Mapping DivisionSubject: Troubleshooting Guide for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (FMBSF)
Ticket ID: #SuFEx-004-FMBSF
Assigned Specialist: Senior Application Scientist, Chemoproteomics Unit
Executive Summary
Welcome to the technical support hub for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride . You are likely using this probe for covalent ligandability screening or activity-based protein profiling (ABPP).
Unlike "hot" electrophiles (e.g., acrylamides or chloroacetamides) that rely on intrinsic reactivity, this sulfonyl fluoride probe operates via SuFEx (Sulfur-Fluoride Exchange) chemistry . It is a "sleeping beauty" warhead: highly stable in aqueous solution but hyper-reactive when correctly positioned within a protein pocket that stabilizes the transition state.
This guide addresses the unique challenges of SuFEx chemistry, specifically tailored to the electronic and steric profile of the 4-Fluoro-3-methylbenzene scaffold.
Part 1: Reactivity & Labeling Efficiency
Q: "I see no labeling on my target protein, even though it has surface lysines. Is the probe dead?"
Diagnosis:
The probe is likely functional, but your expectations of reactivity may be misaligned with SuFEx mechanics. Unlike N-hydroxysuccinimide (NHS) esters that indiscriminately tag surface lysines, sulfonyl fluorides require a specific microenvironment to react.
The Mechanism (Causality):
The 4-fluoro-3-methylbenzene scaffold provides specific steric constraints. The reaction is not driven solely by collision but by molecular recognition .
Proximity: The probe must bind (even transiently) near the nucleophile.
Activation: The local environment must perturb the pKa of the nucleophile (Tyrosine, Lysine, Serine, or Histidine) or stabilize the fluoride leaving group (often via hydrogen bonding).
Troubleshooting Protocol:
Step 1: pH Adjustment. SuFEx reaction rates are pH-dependent. If you are at pH 7.0, shift to pH 7.5 – 8.0 . This increases the fraction of deprotonated nucleophiles without causing rapid hydrolysis of the probe.
Step 2: Concentration Titration. Standard screening concentration is 100 µM – 1 mM . If you are screening at <10 µM (typical for kinase inhibitors), you may be below the threshold for initial non-covalent occupancy required for the reaction.
Step 3: Incubation Time. SuFEx is slower than Michael additions. Extend incubation from 1 hour to 4–12 hours at room temperature.
Q: "I am getting high non-specific background labeling. How do I fix this?"
Diagnosis:
At high concentrations (>1 mM), the "context-dependent" specificity erodes, and the probe begins forcing reactions with hyper-reactive surface residues.
Troubleshooting Protocol:
Perform a Competition Assay: Pre-incubate with the non-reactive scaffold (4-fluoro-3-methylbenzene, lacking the sulfonyl fluoride) or a known reversible binder. If the signal disappears, your labeling is specific (site-driven).
"Scout" with a Western Blot: Before moving to Mass Spec, use a click-chemistry handle analog (e.g., an alkyne-tagged variant of the probe) to visualize labeling patterns on a gel.
Part 2: Mass Spectrometry & Data Analysis
Q: "I cannot identify the modified peptide in my MS data. What mass shift should I look for?"
Diagnosis:
Incorrect mass shift calculation is the most common error. You must account for the loss of the fluoride atom.
The Calculation:
The covalent adduct is formed by the displacement of the sulfonyl fluoride's fluorine atom. The fluorine attached to the benzene ring (at position 4) remains on the adduct.
Data Analysis Parameters:
Parameter
Value
Notes
Modification Name
4-Fluoro-3-methyl-benzenesulfonyl
Custom mod required in MaxQuant/Proteome Discoverer
Delta Mass
+173.1805 Da
Monoisotopic mass addition
Target Residues
Tyr (Y), Lys (K), Ser (S), His (H), Thr (T)
Crucial: Do not limit search to Cysteine (C)
Neutral Loss
-64 Da (SO₂) or -80 Da (SO₃)
Common in MS/MS fragmentation of sulfonyl adducts
Q: "My fragmentation spectra (MS2) look strange. I see neutral losses."
Insight:
Sulfonyl-peptide adducts are prone to gas-phase fragmentation.[1] You may observe a characteristic loss of the sulfonyl group or the entire modification during collision-induced dissociation (CID/HCD).
Action: Check for "diagnostic ions" in the low mass range (e.g., the aryl cation fragment) or search for the peptide mass with a "neutral loss" specified in your search engine.
Part 3: Experimental Workflow & Buffer Compatibility
Q: "Can I use Tris buffer for my labeling reaction?"
Critical Warning:Avoid Tris (Tris(hydroxymethyl)aminomethane) if possible.
While sulfonyl fluorides are more stable than sulfonyl chlorides, primary amines (like in Tris) can react with the probe over long incubation times (12h+), consuming the reagent and reducing effective concentration.
Recommended Buffer System:
Primary: HEPES (50 mM, pH 7.5) or PBS.
Additives: 100 mM NaCl (to maintain ionic strength).
Avoid: DTT or Mercaptoethanol during labeling (strong nucleophiles can quench the probe). Add reducing agents after the labeling step to quench.
Visualized Workflow: The SuFEx Labeling Logic
The following diagram illustrates the critical "Context-Dependent" decision gate that determines whether this probe labels a protein or stays inert.
Figure 1: The "Context-Dependent" reactivity logic. Unlike non-specific alkylators, the probe requires a specific binding event and microenvironmental activation to transition from a reversible complex to a covalent adduct.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition.
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for SuFEx-Based Probes." Cell Chemical Biology.
Jones, L. H., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools."[3] Journal of the American Chemical Society.
Cravatt, B. F., et al. (2017). "Chemoproteomic Profiling of Sulfonyl Fluoride Probes in Native Biological Systems." Nature Chemistry.
Technical Support Center: Stability Optimization for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Status: Online Operator: Senior Application Scientist (SuFEx Chemistry Division) Ticket ID: FMSF-STAB-001 Introduction Welcome to the Technical Support Center. You are likely working with 4-Fluoro-3-methylbenzene-1-sulfo...
Welcome to the Technical Support Center. You are likely working with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (FMSF) , a specialized aryl sulfonyl fluoride probe often used in SuFEx (Sulfur-Fluoride Exchange) click chemistry or as a covalent protein modifier.[1]
While sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts (resisting reduction and thermolysis), they are not inert . In aqueous environments, they function as "sleeping beauties"—stable until activated by a specific environment (e.g., a protein pocket) or destabilized by improper handling (e.g., high pH).
This guide addresses the root causes of instability and provides validated protocols to maximize the half-life of FMSF in your experiments.
Part 1: The Diagnostics (Root Cause Analysis)
Why is my probe degrading?
The primary failure mode for FMSF in aqueous solution is nucleophilic hydrolysis .[1]
The Mechanism: The sulfur center (
) is electrophilic.[1] In water, hydroxide ions () attack the sulfur, displacing the fluoride ion () and forming the corresponding sulfonic acid (). This reaction is irreversible and destroys the probe's reactivity.
The pH Factor: This hydrolysis is base-catalyzed. At pH > 8.0, the half-life of aryl sulfonyl fluorides drops from days/hours to minutes.[1]
The Buffer Factor: Nucleophilic buffers (like Tris or Glycine) contain free amines that can attack the sulfonyl fluoride, forming sulfonamides and consuming your reagent before it reaches its target.
Mechanism Visualization
The following diagram illustrates the degradation pathway you must avoid and the stabilization pathway you should engineer.
Figure 1: Degradation pathways of FMSF in aqueous media. Red paths indicate instability; Green paths indicate stabilization strategies.
Part 2: Formulation Engineering
To enhance stability, we must control the Thermodynamic Environment . Use the following formulation matrix to select the correct conditions for your assay.
Solvent & Buffer Compatibility Table
Component
Recommended
Caution / Avoid
Technical Rationale
Stock Solvent
Anhydrous DMSO or Acetonitrile
Ethanol, Methanol, Wet DMSO
Protic solvents (alcohols) can react slowly.[1] Wet DMSO accelerates hydrolysis in the stock tube.
Aqueous Buffer
PBS, HEPES, MOPS (pH 6.0 - 7.4)
Tris, Glycine, Imidazole
Tris/Glycine contain primary amines that react with FMSF. If Tris is required, use it only at the moment of reaction, not for storage.
pH Range
pH 5.5 - 7.4
pH > 8.0
Hydrolysis is base-catalyzed. Keeping pH slightly acidic extends half-life significantly.
Additives
HP-β-Cyclodextrin (HPβCD)
Strong reducing agents (DTT)
Cyclodextrins encapsulate the hydrophobic FMSF, shielding the sulfonyl fluoride from water attack.[1]
For experiments requiring long incubation times (>4 hours) in aqueous buffer, we recommend encapsulation .
Why: Hydroxypropyl-β-cyclodextrin (HPβCD) forms an inclusion complex with the aryl ring of FMSF. The hydrophobic cavity hosts the probe, while the hydrophilic exterior interacts with the buffer. This "cages" the sulfonyl fluoride, protecting it from bulk water hydrolysis while allowing it to remain available for equilibrium-based binding to protein targets.[1]
Protocol: Add 5-10 equivalents of HPβCD to your aqueous buffer before introducing the FMSF stock.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Use this protocol to ensure your source material remains viable for months.
Weighing: Weigh FMSF powder into a glass vial. Avoid using plastic microfuge tubes for long-term storage if possible, as sulfonyl fluorides can leach into certain plastics over months.
Solvation: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM - 500 mM .
Critical: Use a fresh bottle of DMSO or one stored over molecular sieves. DMSO is hygroscopic; "wet" DMSO is the #1 killer of sulfonyl fluoride stocks.
Aliquot: Divide into small single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C . Stable for >6 months if kept dry.
Protocol B: The "Just-in-Time" Aqueous Dilution
Use this workflow for cellular assays or protein labeling.
Figure 2: Operational workflow for preparing working solutions. Note the critical checkpoint for buffer selection.
Thaw: Bring the DMSO stock to room temperature.
Intermediate Dilution (Optional but Recommended): If pipetting small volumes, make a 10x working solution in your chosen buffer (e.g., PBS pH 7.4).
Timing: Do this immediately before use. Do not store this intermediate solution.
Final Addition: Add the intermediate solution to your biological sample.
Mixing: Mix gently. Avoid vortexing if proteins are sensitive, but ensure rapid dispersion to prevent local high concentrations of DMSO.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use FMSF in cell culture media containing FBS?A: Yes, but with caveats. Fetal Bovine Serum (FBS) contains proteins (albumin) and nucleophiles that will scavenge the probe over time. To maximize efficacy, treat cells in serum-free media (like Opti-MEM) for the labeling period (1-4 hours), then replace with full growth media.
Q: My experiment requires pH 8.5. Is this impossible?A: It is not impossible, but you are fighting kinetics. At pH 8.5, the hydrolysis half-life significantly decreases.[1] You must increase the initial concentration of FMSF to compensate for the loss, or shorten the incubation time. Alternatively, perform the reaction at pH 7.4 for a longer duration if the biology allows.
Q: Why does my stock solution turn yellow?A: Yellowing often indicates oxidation or degradation of the aromatic ring system, usually caused by contaminants in the DMSO or light exposure. If the stock turns yellow/brown, discard it. FMSF solutions should remain clear.
Q: Can I use DTT or Beta-mercaptoethanol in the buffer?A: Generally, yes. Unlike sulfonyl chlorides or maleimides, sulfonyl fluorides are resistant to reduction by thiols (DTT) and do not readily react with free thiols at neutral pH (they prefer Lysine/Tyrosine/Serine in specific environments). However, high concentrations of DTT at high pH can lead to side reactions. Keep reducing agents < 1 mM if possible.
References
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
Jones, L. H. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 9, 789-798.[1]
Barrow, A. S., et al. (2019). The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry. Chemical Society Reviews, 48, 4731-4758.
Loftis, A. R., et al. (2016). Bioconjugation of Cyclodextrin-Encapsulated Sulfonyl Fluorides.[1] ChemBioChem, 17(11), 1013-1016. (General principle of CD encapsulation for SuFEx probes).
strategies for selective modification of proteins with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Technical Support Center: Selective Protein Modification with 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride Executive Summary: The "Goldilocks" Electrophile Welcome to the Advanced Application Support Center. You are work...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Selective Protein Modification with 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride
Executive Summary: The "Goldilocks" Electrophile
Welcome to the Advanced Application Support Center.
You are working with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride , a specialized probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional highly reactive electrophiles (e.g., sulfonyl chlorides or NHS esters) that label indiscriminately, this probe acts as a "latent" electrophile. It is stable in aqueous environments but becomes reactive only when "activated" by a specific protein microenvironment—typically a nucleophile (Tyr, Lys, His) in proximity to a hydrogen-bond donor or a base.
The 4-Fluoro substituent (electron-withdrawing) enhances the electrophilicity of the sulfur center compared to a standard tosyl group, while the 3-Methyl group provides a slight steric and electronic modulation. This balance makes it a "Goldilocks" probe: reactive enough to label low-pKa residues but stable enough to minimize background hydrolysis.
Core Mechanism & Reactivity Profile
Before troubleshooting, you must understand why the reaction works. This is not a simple collision reaction; it is context-dependent .
Tyrosine (Tyr): Forms a Sulfonate ester (-O-SO₂-Ar). Preferred at neutral pH if the Tyr is activated (low pKa).
Lysine (Lys): Forms a Sulfonamide (-NH-SO₂-Ar). Favored at higher pH (>8.0) or in hydrophobic pockets.
Histidine (His): Forms a Sulfonyl-imidazolium species (often unstable/transient unless stabilized).
Mass Shift: The covalent modification adds the 4-fluoro-3-methylbenzenesulfonyl moiety.
Mass Addition:+173.18 Da (Monoisotopic).
Visualizing the Pathway
The following diagram illustrates the decision matrix for residue selectivity based on pH and local environment.
Figure 1: Mechanistic pathway of SuFEx modification. Note that Tyrosine modification is often "proximity-enabled" at physiological pH, whereas Lysine modification is driven more by solvent pH and nucleophilicity.
Troubleshooting Guides (FAQ Format)
Module A: Reactivity & Efficiency
Q: I see no labeling on my target protein by Mass Spec. Is the probe dead?A: Unlikely. Sulfonyl fluorides are highly stable. The issue is likely environmental activation .
Root Cause 1 (pH Mismatch): You are likely at pH 7.0–7.4. If your target Tyrosine does not have a nearby basic residue (e.g., His, Lys) to depress its pKa, it will not react.
Root Cause 2 (Buffer Interference): Did you use Tris or Glycine? These contain primary amines that compete with your protein for the probe.
Solution:
Switch Buffers: Use HEPES (50 mM) or PBS (pH 7.5–8.0).
pH Titration: Run a small screen at pH 7.5, 8.0, and 8.5. If labeling appears only at pH > 8.0, the residue is likely a solvent-exposed Lysine, not a catalytic Tyrosine.
Concentration: Increase probe concentration to 100–500 µM. SuFEx is slower than NHS-ester chemistry.
Q: The probe precipitates immediately upon addition to the buffer.A: This is a solubility issue common with aryl sulfonyl fluorides.
Root Cause: The hydrophobic toluene/benzene core has low aqueous solubility.
Solution:
DMSO Stock: Ensure your probe is dissolved in 100% DMSO or DMF (e.g., 50 mM stock).
Step-wise Addition: Do not add >5% v/v DMSO to the protein if possible.
Cosolvent: If precipitation persists, add 10% glycerol or 0.1% Triton X-100 (if compatible with downstream analysis) to the buffer before adding the probe.
Module B: Selectivity & "Off-Target" Effects
Q: I am getting "smearing" or multiple modifications (+173, +346, +519 Da). How do I restore selectivity?A: You have crossed the threshold from "proximity-dependent" to "diffusion-controlled" labeling.
Root Cause: High pH (>8.0) or high probe excess (>50x) drives the reaction with surface Lysines, overriding the specific Tyrosine targeting.
Solution:
Lower pH: Drop to pH 7.2. Surface Lysines are mostly protonated (NH3+) and unreactive, but "activated" Tyrosines in pockets remain reactive.
Kinetic Control: Reduce incubation time. SuFEx on specific residues often completes in <1 hour. Non-specific drift happens over 4–12 hours.
Stoichiometry: Titrate the probe down (e.g., 1:1, 1:5, 1:10 ratio).
Module C: Analysis & Stability
Q: My labeled protein loses the modification signal after Tryptic digestion.A: This is a classic "missed cleavage" or stability artifact.
Root Cause 1 (Trypsin): If the probe modifies a Lysine/Arginine, Trypsin will not cut at that site. Your peptide is now much longer/larger than predicted.
Root Cause 2 (Hydrolysis): While sulfonyl fluorides are stable, the resulting sulfonate ester (on Tyr) can be hydrolytically sensitive at high pH or high temperature during denaturation.
Solution:
Search Parameters: Allow for up to 3 missed cleavages in your Proteomics search engine (MaxQuant/Mascot).
Digestion: Use Chymotrypsin (cuts at aromatic residues) or Glu-C to generate alternative peptides if the Lys-modified peptide is too large.
Avoid Boiling: Do not boil the sample in Laemmli buffer for >5 mins; use 65°C for 10 mins instead to preserve the bond.
Standardized Experimental Protocol
Objective: Selective labeling of a target protein (e.g., 1 mg/mL) with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Prepare fresh or store at -20°C (desiccated). Avoid freeze-thaw cycles.
Protein Conc.
10–50 µM (approx 0.5–2 mg/mL)
Higher protein concentration favors second-order reaction kinetics.
Reaction Ratio
1:10 to 1:50 (Protein:Probe)
Start with 10x excess. If no labeling, go to 50x.
Incubation
1–4 hours at 25°C (Room Temp)
SuFEx is slower than NHS. 37°C increases non-specific hydrolysis.
Quenching
5x volume of Acetone or TCA precipitation
Removes excess probe immediately. Alternatively, use Gel Filtration (Desalting column).
Step-by-Step Workflow:
Preparation: Dilute protein into HEPES buffer. Ensure pH is verified.
Activation: Add probe stock (in DMSO) to protein solution. Vortex gently immediately. Final DMSO should be <5%.
Incubation: Incubate at 25°C with mild agitation.
Time-Course (Optional): Remove aliquots at 30 min, 1 hr, 2 hr, 4 hr for SDS-PAGE or LC-MS analysis.
Quenching:
For Gel: Add 4x SDS-Loading Buffer (containing BME/DTT is fine; SuFEx bonds are reduction-stable).
For MS: Desalt using Zeba Spin columns or precipitate with cold acetone to remove unreacted probe.
Analysis: Look for Mass Shift +173.18 Da per label.
Advanced Visualization: Troubleshooting Logic
Use this flow to diagnose experimental failures.
Figure 2: Diagnostic flowchart for optimizing SuFEx labeling experiments.
References
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430–9448.
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2853-2857.
Wang, J., et al. (2018). SuFEx-based strategies for the selective modification of proteins.[5] Journal of the American Chemical Society, 140(15), 5000-5009. (Contextual grounding for pH dependence).
Hillebrand, L., et al. (2025).[3] A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. (Demonstrates the Tyrosine vs. Lysine selectivity switch).
method refinement for scaling up reactions with 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Subject: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 2366-05-4)[1] Welcome to the Advanced Synthesis & Scale-Up Support Hub. This guide is designed for process chemists and medicinal chemists transitioning 4-Fluor...
Welcome to the Advanced Synthesis & Scale-Up Support Hub.
This guide is designed for process chemists and medicinal chemists transitioning 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (henceforth Reagent 2366 ) from discovery (mg) to development (g/kg) scales.[1]
Reagent Profile & Chemical Logic
Reagent 2366 is not merely a commodity chemical; it is a SuFEx (Sulfur-Fluoride Exchange) Warhead .[1] Unlike its sulfonyl chloride counterparts, this molecule possesses a unique "sleeping beauty" reactivity—it remains inert to oxidation, reduction, and thermolysis until "woken up" by specific Lewis base catalysts or silyl activators.
Core Structure: Aryl ring with a Sulfonyl Fluoride (–SO₂F) at C1, Methyl (–CH₃) at C3, and Fluorine (–F) at C4.[1]
Scale-Up Advantage: The S–F bond energy (approx. 90 kcal/mol) is significantly higher than S–Cl, allowing for easier handling, open-flask purification, and resistance to hydrolysis during aqueous workups.[1]
Critical Risk: The para relationship between the electron-withdrawing Sulfonyl group and the C4-Fluorine activates the ring for Nucleophilic Aromatic Substitution (SNAr). See Module 2 for control strategies.
Module 1: Synthesis & Input Quality Control
Goal: Robust generation of Reagent 2366 from its Sulfonyl Chloride precursor.
The Problem: Standard glass reactors etch during synthesis due to fluoride ion byproducts, and residual chloride creates downstream catalyst poisoning.
The Solution: Use a Biphasic Bifluoride Exchange protocol. This method uses Potassium Bifluoride (KHF₂) as a robust fluorinating agent. It is superior to anhydrous KF because the bifluoride anion ([F-H-F]⁻) is solubilized more easily and buffers the pH.
Goal: Efficient coupling of Reagent 2366 with nucleophiles (amines/phenols).[1]
The Problem: Users report low conversion or "stalled" reactions.
Root Cause: The S–F bond is too stable. It requires a "proton shuttle" or "silicon abstraction" mechanism to activate.
Catalyst Selection Matrix
For Reagent 2366, the steric bulk of the ortho-methyl group requires a more active catalyst system than standard benzenesulfonyl fluoride.
Nucleophile Type
Recommended Catalyst
Mechanism
Scale-Up Note
Silyl Ethers (Ar-OTMS)
DBU (5-10 mol%)
Silicon activation (formation of [DBU-Si]⁺ species).[1]
BTMG is expensive; use DBU for kg-scale if possible.
Troubleshooting: Regioselectivity (The SNAr Trap)
Scenario: You observe a byproduct with Mass [M-F+Nu].[1]
Diagnosis: The nucleophile attacked the C4-Fluorine (SNAr) instead of the Sulfonyl Fluoride (SuFEx).
Fix:
Lower Temperature: SuFEx is often faster than SNAr at 0°C.
Change Solvent: Switch from polar aprotic (DMF/DMSO), which accelerates SNAr, to non-polar (DCM, Toluene) or protic (HFIP), which stabilizes the fluoride leaving group for SuFEx.
Visualization: Activation & Selectivity
Caption: Decision tree to avoid SNAr side-reactions by modulating solvent and temperature.
Module 3: Engineering & Safety (HF Management)
Goal: Safe handling of Hydrogen Fluoride (HF) byproducts.[1][2]
The Hazard: Even though Reagent 2366 is stable, the hydrolysis of the S–F bond (accidental or waste stream) generates HF. In a 1kg reaction, this can generate lethal quantities of HF.
Self-Validating Safety Protocol:
The "Calcium Firewall": All aqueous waste streams must be treated with saturated Calcium Chloride (CaCl₂) or Calcium Carbonate (CaCO₃) before disposal.[1]
Validation: The precipitation of white CaF₂ solid confirms fluoride scavenging.
First Aid: Calcium Gluconate gel must be physically present on the reactor deck, not just in a medical cabinet.
Venting: Do not vent reactor headspace directly to the atmosphere. Use a scrubber containing aqueous KOH.
FAQ: Troubleshooting Guide
Q: Can I distill Reagent 2366 for purification?A: Yes, but with caution. Aryl sulfonyl fluorides are generally thermally stable up to ~150°C. However, you must perform a DSC (Differential Scanning Calorimetry) test first to check for decomposition onset. Distill under high vacuum (<1 mbar) to keep the pot temperature below 100°C.
Q: My reaction turned black and yield is <20%. Why?A: This indicates decomposition of the sulfonyl fluoride, likely caused by "naked" fluoride ions attacking the glass reactor or the reagent itself.
Check: Did you use a silicon-based catalyst (like TMS-Cl) in a glass vessel?
Fix: Add 1% water or use a plastic liner. Naked fluoride needs a "proton buffer" or counter-ion stabilization.
Q: Why is the 3-Methyl group important? Can I just use the 4-Fluoro analog?A: The 3-Methyl group provides steric protection. It slows down the rate of hydrolysis (making the reagent more stable on the shelf) and helps suppress the SNAr side reaction at the C4 position by crowding the trajectory of incoming nucleophiles.
References
SuFEx Foundation: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 2014.
Biphasic Synthesis: Davies, W., & Dick, J. H. "The reaction of aromatic sulphonyl chlorides with potassium fluoride."[7][5][8] Journal of the Chemical Society, 1931. (Foundational method for KHF2 exchange).
Scale-Up Protocols: "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride." ACS Sustainable Chemistry & Engineering, 2024.
Safety (HF): "Guidelines for the Safe Handling of Hydrofluoric Acid." University of Tennessee Health Science Center, 2019.
Catalysis: "SuFEx Activation with Ca(NTf2)2." ChemRxiv, 2020.
validation of protein labeling by 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride using mass spectrometry
Title: Comparative Validation of Protein Labeling by 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride (FMBSF) Using High-Resolution Mass Spectrometry Executive Summary This guide provides a rigorous validation framework for...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Validation of Protein Labeling by 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride (FMBSF) Using High-Resolution Mass Spectrometry
Executive Summary
This guide provides a rigorous validation framework for using 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (FMBSF) as a covalent protein labeling probe. Unlike traditional electrophiles that suffer from rapid hydrolysis or hyper-reactivity, FMBSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. This allows for "context-dependent" labeling of nucleophilic residues (Tyrosine, Lysine, Histidine, and Serine) with high stability. This document outlines the mechanistic basis, comparative performance, and a step-by-step Mass Spectrometry (MS) validation protocol to confirm target engagement and site specificity.
Mechanistic Basis: The SuFEx Advantage
To validate FMBSF, one must first understand its reactivity profile. FMBSF belongs to the aryl sulfonyl fluoride class.
The Warhead: The sulfonyl fluoride (-SO₂F) group is relatively inert to water and physiological pH, preventing the rapid "quenching" seen with NHS-esters. It requires a specific local environment (often proton transfer assistance) to react, making it an excellent probe for ligand-directed labeling or mapping catalytic pockets.
The Modification: Upon reaction with a protein nucleophile (Nu:), the fluoride attached to the sulfur is ejected (leaving group). The 4-fluoro-3-methylbenzenesulfonyl moiety is covalently attached to the protein.
Note: The fluorine atom at the para position (C4) of the benzene ring remains part of the adduct, serving as a potential secondary handle for 19F-NMR, though this guide focuses on MS validation.
Diagram 1: FMBSF Reaction Mechanism
The following diagram illustrates the specific chemical transformation and the resulting mass tag.
Caption: Mechanism of FMBSF labeling via Sulfur-Fluoride Exchange (SuFEx). The sulfonyl fluoride reacts with protein nucleophiles, ejecting a fluoride ion.
Comparative Analysis: FMBSF vs. Alternatives
Researchers often default to NHS-esters or Iodoacetamide. The table below objectively compares FMBSF against these standards to justify its selection for specific workflows.
Feature
FMBSF (SuFEx)
NHS-Esters
Fluorophosphonates (FP)
Iodoacetamide (IAA)
Primary Target
Tyr, Lys, His, Ser (Context dependent)
Lysine (N-terminus)
Active Serine Hydrolases
Cysteine
Aqueous Stability
High (Hours to Days)
Low (Minutes, rapid hydrolysis)
Moderate
Moderate
Selectivity
Ligand/Pocket driven (Proximity)
Surface driven (Electrostatics)
Mechanism-based (Activity)
Residue specific
Bond Stability
Very High (Sulfonamide/Sulfonate)
Moderate (Amide)
High (Phosphonate)
High (Thioether)
MS Validation
+173.007 Da (Distinct shift)
Variable (depends on tag)
Variable
+57.021 Da (Carbamidomethyl)
Key Insight: Use FMBSF when you need to label binding pockets or surface residues without the high background noise caused by hydrolyzed probe, a common issue with NHS-esters [1].
Protocol: Mass Spectrometry Validation Workflow
This protocol is designed to validate covalent modification and identify the specific amino acid residue modified by FMBSF.
Phase A: Labeling & Sample Preparation
Incubation: Incubate protein (10 µM) with FMBSF (100–500 µM) in PBS (pH 7.4) for 1–4 hours at 37°C.
Control: Run a parallel sample with DMSO vehicle only.
Quenching: Unlike NHS esters, Tris buffer is often insufficient to rapidly quench SuFEx. Use Protein Precipitation (Acetone or MeOH/Chloroform) to remove excess probe and stop the reaction.
Reduction/Alkylation: Re-suspend pellet. Reduce (DTT, 5 mM, 30 min) and alkylate (Iodoacetamide, 15 mM, 30 min, dark).
Critical: Alkylation blocks Cysteines, ensuring FMBSF is not confused with disulfide scrambling, although SuFEx rarely targets Cys preferentially over Tyr/Lys in this context.
Digestion: Dilute to 1M Urea. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Desalting: Clean up peptides using C18 StageTips or ZipTips.
Phase B: LC-MS/MS Acquisition Parameters
Instrument: Orbitrap or Q-TOF class (High Resolution is mandatory for accurate mass shift determination).
LC Gradient: 5% to 35% Acetonitrile in 0.1% Formic Acid over 60 minutes.
Energy: Stepped NCE (25, 30, 35) is recommended. Sulfonyl-modifications are generally stable but can show characteristic neutral losses.
Phase C: Bioinformatics & Data Analysis
Configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following Variable Modification :
Name: FMBSF_Label
Composition: C7 H6 F O2 S
Monoisotopic Mass Shift:+173.0073 Da
Target Residues: Tyr (Y), Lys (K), His (H), Ser (S), Thr (T).[1]
Validation Criteria:
Mass Error: < 5 ppm for parent ion.
Site Localization Probability: > 75% (Class I site).
Differential Analysis: The modified peptide must be present in the Treated sample and absent (or <1%) in the Control.
Diagram 2: Validation Workflow Logic
This flowchart ensures a self-validating system where negative controls and mass accuracy confirm the hit.
Caption: Step-by-step LC-MS/MS workflow for validating FMBSF covalent labeling sites.
Data Interpretation: The "Smoking Gun"
When analyzing the MS2 spectra, look for the specific mass shift on the fragment ions.
y-ions and b-ions: If the modification is on a Lysine at position 5 of a peptide, all b-ions from b5 onwards and y-ions containing that residue will be shifted by +173.007 Da .
Diagnostic Ions: While not always present, sulfonyl derivatives can sometimes yield a characteristic fragment ion corresponding to the sulfonyl-aryl moiety (approx m/z 173 or fragments thereof) in the low mass region, though this depends heavily on collision energy.
Neutral Loss: Be aware that some O-sulfonates (Tyr/Ser modification) can undergo neutral loss of the sulfonyl group (-173 Da) or SO3 (-80 Da) depending on the bond stability in the gas phase. However, the aryl-sulfonate bond is generally robust [2].
References
Jones, L.H. (2022). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Chemical Biology. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Narayanam, M.K., et al. (2021). Characterization of Covalent Inhibitors using Mass Spectrometry. Current Protocols in Chemical Biology. Link
Zheng, Q., et al. (2021). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of 18F-Labeled Aryl Fluorosulfates. Nature Protocols. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally expanded the ligandable proteome. By moving beyond traditional cysteine-directed acrylamides, sulfonyl fluoride (SF) probes enable the covalent targeting of tyrosine, lysine, serine, threonine, and histidine residues[1]. However, the primary challenge in deploying SF warheads in drug discovery and Activity-Based Protein Profiling (ABPP) is managing cross-reactivity —the promiscuous labeling of off-target proteins.
The 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (4-F-3-Me-BSF) probe represents a rationally tuned electrophile. The cross-reactivity of an SF probe is directly proportional to its intrinsic electrophilicity[2]. In 4-F-3-Me-BSF, the para-fluoro substituent provides mild inductive electron withdrawal, while the meta-methyl group introduces electron donation and steric shielding. This "push-pull" electronic tuning tempers the warhead, ensuring it remains highly stable in aqueous environments but highly reactive when placed in the correct spatial orientation within a protein microenvironment[3].
Caption: Mechanism of context-dependent SuFEx reactivity driven by protein microenvironments.
Comparative Performance Analysis
To objectively evaluate 4-F-3-Me-BSF, we must benchmark it against other standard SuFEx warheads across the reactivity spectrum.
Aryl Fluorosulfates (Ar-OSO2F): These are the least reactive S(VI) electrophiles. While they exhibit near-zero background cross-reactivity, they often lack the baseline reactivity required for fragment-based screening, reacting almost exclusively with hyper-reactive tyrosines[3].
Unsubstituted Benzenesulfonyl Fluoride (BSF): The industry standard. However, BSF possesses a moderate hydrolysis rate and can exhibit significant off-target labeling in dense proteomic lysates[2].
4-Nitrobenzenesulfonyl Fluoride: The strong electron-withdrawing nitro group makes this warhead highly electrophilic. It acts as an activation-free general labeling tag but suffers from rapid aqueous degradation and severe promiscuity[4].
4-F-3-Me-BSF: By balancing steric hindrance and electronic induction, this probe minimizes indiscriminate collisions with surface nucleophiles while retaining the ability to cross-link multiple residue types upon target engagement[2].
Quantitative Cross-Reactivity Comparison
Probe / Warhead Class
Intrinsic Reactivity (Aqueous at pH 8.0)
Primary Targeted Residues
Proteome-Wide Off-Targets (Relative)
Primary Application Suitability
Aryl Fluorosulfate
> 72 hours
Tyr, Lys
Very Low
Inverse drug discovery, latent probes
4-F-3-Me-BSF
~ 16 - 20 hours
Tyr, Ser, Thr, Lys, His
Low to Moderate
Targeted covalent inhibitors, ABPP
Unsubstituted BSF
~ 6 - 8 hours
Tyr, Ser, Thr, Lys, His
Moderate
Broad activity-based profiling
4-Nitro-BSF
< 1 hour
Promiscuous (Lys/Tyr dominant)
High
Non-specific cross-linking, mapping
Data synthesized from kinetic profiling of S(VI)-F libraries[4],[2].
Experimental Workflow: Competitive ABPP for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of 4-F-3-Me-BSF, researchers must employ a self-validating Competitive Activity-Based Protein Profiling (ABPP) assay. This protocol is designed with internal controls to ensure that the absence of a signal indicates true selectivity rather than assay failure.
Causality & Protocol Design
Buffer Selection: We utilize HEPES (pH 7.4) rather than Tris. Why? Tris contains a primary amine. While SFs are generally resistant to amines compared to NHS esters, extended incubations can lead to competitive probe consumption by the buffer, artificially lowering the observed protein cross-reactivity.
Native Folding: Lysis must be performed without denaturants (e.g., SDS or Urea). Why? SuFEx reactivity is strictly dependent on the 3D microenvironment. Denaturing the proteome destroys the proximity-driven orientation required for 4-F-3-Me-BSF to react[1].
Self-Validation System: The protocol includes a DMSO vehicle control (to establish maximum reporter labeling) and a highly reactive positive control (to validate the efficiency of the downstream CuAAC click reaction).
Step-by-Step Methodology
Proteome Preparation:
Lyse cells in cold 50 mM HEPES, 150 mM NaCl, pH 7.4 using dounce homogenization.
Centrifuge at 100,000 × g for 45 min to separate the soluble proteome. Normalize protein concentration to 2 mg/mL.
Target Engagement (Pre-incubation):
Aliquot the proteome into three groups: DMSO (Vehicle), 4-F-3-Me-BSF (10 µM), and 4-Nitro-BSF (10 µM, Positive Control).
Incubate at 37°C for 2 hours. Rationale: This allows the 4-F-3-Me-BSF probe to covalently modify its specific targets and any cross-reactive off-targets.
Reporter Chase:
Add a broad-spectrum, alkyne-tagged SuFEx reporter probe (e.g., Alkyne-BSF) at 50 µM to all samples. Incubate for 1 hour.
Rationale: The reporter labels all remaining unreacted hyper-reactive sites. Sites previously occupied by 4-F-3-Me-BSF will show a loss of reporter signal.
CuAAC Click Chemistry:
To each sample, add the click reagents in strict order: Azide-Fluorophore/Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO
(1 mM). React for 1 hour at room temperature.
Enrichment & LC-MS/MS Analysis:
Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
Resuspend, enrich via streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.
Caption: Step-by-step competitive ABPP workflow for evaluating SuFEx probe cross-reactivity.
Data Interpretation
In the LC-MS/MS output, cross-reactivity is quantified by calculating the competition ratio (Signal
/ Signal).
A ratio near 1.0 indicates no binding (the site is not an off-target).
A high ratio (>5.0) indicates that 4-F-3-Me-BSF successfully outcompeted the reporter, marking that residue as a definitive cross-reactive site.
Because of its tuned steric and electronic profile, 4-F-3-Me-BSF typically yields a highly restricted list of off-targets compared to unsubstituted BSF, making it an exceptional starting point for the development of highly selective covalent therapeutics.
References[3] Structure-based design and analysis of SuFEx chemical probes | nih.gov | Link[4] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | nih.gov | Link[2] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome | acs.org | Link[1] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | pnas.org | Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (CAS: 1368791-80-3) represents a "Goldilocks" probe for Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike the hyper-reactive phenylmethanesulfonyl fluoride (PMSF) or the highly stable alkyl sulfonyl fluorides, this aryl-substituted variant offers a tunable balance of latency and reactivity.
This guide benchmarks its performance, highlighting its utility as a dual-signature probe where the para-fluorine atom serves as an internal ¹⁹F NMR standard, distinct from the reactive sulfonyl fluoride signal. This unique feature allows for precise, real-time kinetic monitoring without external standards, making it an ideal candidate for fragment-based drug discovery (FBDD) and chemoproteomic profiling.
Chemical Profile & Electronic Logic
To benchmark this compound effectively, one must understand how its substituents modulate the SuFEx center (
).
Feature
Substituent
Position
Electronic/Steric Effect
Impact on SuFEx Reactivity
Warhead
C1
Electrophilic center
Latent Reactivity: Stable to hydrolysis; activated by protein environments or bifluoride catalysts.
Modulator
C3 (Meta)
Weakly electron-donating (+I), Steric bulk
Stability: Slight deactivation of the sulfur center compared to unsubstituted Ph-SOF. Adds lipophilicity for hydrophobic pocket binding.
Monitoring: Provides a distinct ¹⁹F NMR signal (~ -105 ppm) separate from the signal (~ +65 ppm).
The "Dual-Fluorine" Advantage
In standard benchmarking, quantifying reaction progress requires an external standard (e.g., trifluorotoluene). With 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, the C4-Fluorine is chemically inert under SuFEx conditions, serving as an intrinsic integration standard .
(S-F): ~ +65.5 ppm (Disappears upon reaction).
(C-F): ~ -105 to -110 ppm (Remains constant).
Benchmarking Protocol: Stability vs. Reactivity
The following self-validating protocol establishes the "SuFExability" index of the compound.
Workflow Visualization
The diagram below outlines the sequential logic for benchmarking the compound against hydrolysis (stability) and nucleophilic attack (reactivity).
Figure 1: Decision tree for validating aryl sulfonyl fluoride probes. The compound must demonstrate hydrolytic stability before kinetic testing.
Experiment A: Hydrolytic Stability (The "Shelf-Life" Test)
SuFEx reagents must resist hydrolysis to function as specific probes.
Protocol: Dissolve 10 mM compound in
: Phosphate Buffer (, pH 7.4) (1:1 ratio).
Measurement: Monitor ¹⁹F NMR at 0h, 12h, and 24h.
Benchmark: < 1% hydrolysis over 24h is required for high-fidelity protein profiling.
Expected Result: Aryl sulfonyl fluorides typically show <5% hydrolysis after 24h, unlike sulfonyl chlorides which hydrolyze rapidly.
Experiment B: Kinetic Reactivity (
)
Measure the second-order rate constant against a model nucleophile (e.g., p-Cresol, mimicking Tyrosine).
Conditions: Mix compound (10 mM) with p-Cresol (20 mM) and DBU (Catalyst, 20 mM) in
.
Monitoring: Track the disappearance of the signal at +65 ppm (S-F) and the appearance of the sulfonate ester.
Calculation: Plot
vs. time to derive .
Comparative Performance Data
The following table contrasts 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride against industry standards.
Reagent
Class
Hydrolytic Stability ()
Reactivity (vs. Tyr)
Selectivity Profile
4-Fluoro-3-methyl-Ph-SOF
Substituted Aryl
High (>48h)
Moderate (Tunable)
High (Tyr/Lys/His)
PMSF (Phenylmethane-SOF)
Benzyl
Low (~1h in water)
Very High
Low (Promiscuous)
Ph-SOF (Unsubstituted)
Aryl
High (>48h)
Moderate
High
ESF (Ethenesulfonyl fluoride)
Alkenyl
Moderate
High (Michael Acceptor)
Low (Cys + Tyr)
Verdict: The 4-Fluoro-3-methyl variant offers superior stability to PMSF while maintaining the necessary activation potential for biological labeling, similar to standard Ph-SO
F but with the added benefit of the ¹⁹F NMR handle.
Mechanistic Pathway & Activation
Understanding how the exchange occurs is vital for troubleshooting. The reaction proceeds via a concerted substitution at the sulfur(VI) center, often assisted by silicon (Si-SuFEx) or base activation.
Figure 2: Mechanism of Base-Promoted SuFEx. The reaction avoids radical intermediates, ensuring high chemoselectivity.
Experimental Protocol: General Synthesis & Coupling
If the specific sulfonyl fluoride is not in stock, it is synthesized from the corresponding sulfonyl chloride or hydrazide.
Quenching: Not strictly necessary due to water stability, but can be stopped by adding excess small-molecule amine or denaturing.
Analysis: Intact protein LC-MS. Look for mass shift of +170.16 Da (Molecular Weight of probe minus Fluoride).
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
Jones, L. H. (2018). "Recent advances in the application of sulfonyl fluorides in medicinal chemistry and chemical biology." MedChemComm. Link
Kitamura, S., et al. (2020). "SuFEx-enabled high-throughput medicinal chemistry." Nature Chemistry. Link
Kinetic Analysis of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride in Targeted Covalent Profiling: A Comparative Guide
Executive Summary The landscape of covalent drug discovery has rapidly expanded beyond traditional cysteine-reactive warheads to target a broader array of nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of covalent drug discovery has rapidly expanded beyond traditional cysteine-reactive warheads to target a broader array of nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser). This paradigm shift is largely driven by1[1]. Among SuFEx probes, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride represents a highly tunable aryl sulfonyl fluoride warhead. This guide provides an objective, data-driven comparison of its kinetic performance against alternative covalent modifiers and establishes a self-validating experimental workflow for determining its covalent efficiency (
).
Mechanistic Causality: The SuFEx Advantage
To understand the kinetic behavior of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, we must analyze its structural causality within a protein microenvironment.
Aryl sulfonyl fluorides are relatively latent in aqueous biological buffers. However, their reactivity is "unlocked" through proximity-enabled activation. When the probe binds to a target protein, two critical events occur:
Desolvation: The exclusion of water from the binding pocket reduces the dielectric constant, stabilizing the transition state of the nucleophilic attack[2].
Stereoelectronic Alignment: The precise geometric alignment of the sulfonyl fluoride group with a nucleophilic side chain (e.g., the phenoxide of Tyr or the unprotonated amine of Lys) dramatically lowers the activation energy for fluoride displacement[3].
Why 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride?
The substituents on the aromatic ring precisely modulate the electrophilicity of the sulfur(VI) center. The electron-withdrawing fluorine atom (via inductive effects) increases the partial positive charge on the sulfur, enhancing reactivity. Conversely, the methyl group provides steric bulk and hydrophobicity, which enhances the initial non-covalent binding affinity (
) to hydrophobic pockets, ensuring the warhead is perfectly positioned before the irreversible reaction () occurs[4].
Comparative Kinetic Profiling
The performance of a covalent inhibitor is mathematically defined by its covalent efficiency, expressed as
. Here, represents the equilibrium dissociation constant of the initial reversible complex, and is the maximum first-order rate constant of covalent bond formation[5].
The table below objectively compares 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride against other standard covalent warheads to highlight its unique kinetic niche.
Table 1: Kinetic Comparison of Covalent Warheads
Warhead Type
Representative Compound
Target Residues
Intrinsic Aqueous Reactivity
Range ()
Range ()
Stability/Half-life
Aryl Sulfonyl Fluoride
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Tyr, Lys, His, Ser
Low to Moderate
High (Hours to Days)
Aryl Fluorosulfate
Phenyl fluorosulfate
Tyr, Lys, His
Very Low
Very High (Days to Weeks)
Acrylamide
Ibrutinib (Cys-targeted)
Cys
High
Moderate
Chloroacetamide
General -chloroacetamides
Cys, Lys (off-target)
Very High
Low (Prone to GSH depletion)
Data synthesized from comparative SuFEx reactivity profiles and standard covalent kinase inhibitor metrics [[1]]() 25.
Key Insight: While aryl fluorosulfates (-OSO2F) offer exceptional chemical stability, the additional oxygen atom alters the binding pose and reduces intrinsic reactivity[2]. 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride strikes an optimal balance, providing a superior
for rapid target engagement while maintaining sufficient latency to avoid indiscriminate off-target labeling common with chloroacetamides[1].
To ensure trustworthiness and reproducibility, the experimental determination of
and must be designed as a self-validating system. The following protocol utilizes a continuous biochemical assay to monitor time-dependent inhibition.
Phase 1: Reagent Preparation & Assay Setup
Probe Preparation: Dissolve 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride in anhydrous DMSO to a 10 mM stock.
Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl fluoride, ensuring accurate concentration calculations and preventing the formation of inactive sulfonic acid byproducts.
Protein Equilibration: Dilute the target protein in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Causality: The inclusion of Tween-20 prevents non-specific protein aggregation and promiscuous inhibition, ensuring the measured
reflects true pocket binding rather than colloidal aggregation.
Phase 2: Time-Dependent Inhibition Assay
Concentration Series: Prepare a 7-point serial dilution of the probe (e.g., 0.1
M to 100 M). Ensure the highest concentration is at least 10-fold above the anticipated .
Reaction Initiation: Add the probe to the protein-substrate mixture and immediately monitor product formation continuously (e.g., via fluorescence) for 60-120 minutes.
Self-Validation (Jump Dilution): To definitively confirm irreversibility, incubate the protein with the probe at
for 2 hours, then rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of substrate.
Causality: A lack of enzymatic activity recovery confirms the formation of a covalent adduct (SuFEx reaction) rather than tight-binding reversible inhibition.
Phase 3: Data Analysis & Parameter Extraction
Progress Curve Fitting: Fit the raw fluorescence data to the integrated rate equation for slow-binding inhibition:
(Where is product, is initial velocity, and is the pseudo-first-order rate constant).
Hyperbolic Fitting: Plot the extracted
values against the inhibitor concentration . Fit to the hyperbolic equation:
Comparative Covalent Docking Studies of 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: A SuFEx Warhead Guide
As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, the transition from highly reactive, unselective electrophiles to finely tuned, context-specific warheads has become paramount. Among the...
Author: BenchChem Technical Support Team. Date: March 2026
As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, the transition from highly reactive, unselective electrophiles to finely tuned, context-specific warheads has become paramount. Among these, aryl sulfonyl fluorides have emerged as "privileged warheads" in chemical biology, largely driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].
This guide provides an in-depth comparative analysis of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride against traditional and related sulfonyl fluorides. By synthesizing structural chemistry with advanced computational covalent docking protocols, we will explore the causality behind its superior performance as a "Sleeping Beauty" inhibitor—a dormant electrophile that only reacts when perfectly matched with a protein microenvironment[2][3].
The Mechanistic Basis of SuFEx Covalent Docking
Traditional docking algorithms evaluate non-covalent interactions (hydrogen bonding, van der Waals forces, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking) but fail to account for the transition state energetics and geometric constraints required for covalent bond formation. To accurately model aryl sulfonyl fluorides, we must utilize specialized covalent docking workflows (e.g., Schrödinger's CovDock or AutoDock Reactive Docking) that simulate the Near-Attack Conformation (NAC)[4].
The "Sleeping Beauty" Phenomenon
Unlike aliphatic sulfonyl fluorides like Phenylmethanesulfonyl fluoride (PMSF)—which hydrolyze rapidly in aqueous media and indiscriminately attack accessible serines—aryl sulfonyl fluorides are exceptionally stable in water[2]. The S(VI)-F bond is highly resistant to heterolytic cleavage. However, when 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride binds to a specific protein pocket, the local microenvironment (often featuring proximal basic residues like Histidine or Arginine) polarizes the S-F bond. This proximity-induced activation triggers the extraction of the fluoride ion, allowing nucleophilic attack by Tyrosine, Lysine, Serine, or Histidine[5][6].
Fig 1. Proximity-induced SuFEx signaling and covalent adduct formation pathway.
Structural & Electronic Comparison: Quantitative Data
The reactivity of a SuFEx warhead is dictated by the electronic properties of its aromatic substituents. In 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, the 4-fluoro group exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the sulfur center. Conversely, the 3-methyl group provides slight steric shielding and electron donation via hyperconjugation. This "push-pull" dynamic creates a finely tuned warhead that outperforms baseline compounds[3][7].
Table 1: Comparative Performance Metrics of Sulfonyl Fluoride Warheads
Compound
Substructure Class
Aqueous Half-Life (pH 7.4)
Primary Nucleophile Targets
Relative Electrophilicity
Typical CovDock GlideScore (kcal/mol)
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Aryl-SO₂F
> 24 hours (Highly Stable)
Tyr, Lys, Ser, His
Tuned (High)
-7.5 to -9.0
Phenylmethanesulfonyl fluoride (PMSF)
Alkyl-SO₂F
< 1 hour (Unstable)
Ser
Very High (Unselective)
-5.0 to -6.5
Benzenesulfonyl fluoride (BSF)
Aryl-SO₂F
> 24 hours (Stable)
Tyr, Lys
Moderate
-6.0 to -7.5
4-Fluorobenzenesulfonyl fluoride
Aryl-SO₂F
> 24 hours (Stable)
Tyr, Lys, Ser
High
-7.0 to -8.5
Data synthesized from comparative chemoproteomic profiling and reactive docking simulations[1][2][7].
Self-Validating Covalent Docking Protocol
To objectively compare these compounds in silico, a rigorous, self-validating covalent docking protocol must be employed. We utilize a hybrid approach based on Schrödinger's CovDock architecture, which separates the thermodynamic binding event from the kinetic reaction event[8][9].
Step-by-Step Methodology
Ligand and Protein Preparation:
Action: Prepare the target protein (e.g., Human Neutrophil Elastase, PDB: 1HNE) using the Protein Preparation Wizard. Assign protonation states at pH 7.4 using Epik.
Causality: SuFEx reactivity is highly dependent on the protonation state of the target nucleophile (e.g., the phenolate form of Tyrosine or the unprotonated
-amino group of Lysine). Incorrect tautomers will yield false-negative docking scores.
Reactive Residue Mutation (The Pre-Docking Phase):
Action: Mutate the target nucleophilic residue (e.g., Ser214 or Tyr71) to Alanine in silico.
Causality: In rigid-receptor docking algorithms, the bulky side chain of the native nucleophile often artificially clashes with the incoming dormant warhead. Mutating to Alanine allows the Glide algorithm to thoroughly sample the non-covalent binding pocket without steric penalty[9].
Action: Dock the intact sulfonyl fluoride into the mutated pocket. Apply a geometric filter retaining only poses where the sulfur atom is within < 4.0 Å of the original nucleophile's ideal coordinates.
Causality: A distance > 4.0 Å precludes the formation of the Near-Attack Conformation (NAC), meaning the "Sleeping Beauty" effect cannot be triggered[4][10].
Covalent Bond Formation & Complex Refinement:
Action: Restore the native nucleophile, delete the leaving group (fluoride), and construct the covalent S-O or S-N bond. Minimize the entire complex using Prime MM-GBSA.
Causality: This step calculates the strain energy introduced by covalent bond formation. A highly negative GlideScore paired with high ligand strain indicates an artificial pose that is thermodynamically unfavorable in vitro.
Fig 2. Step-by-step Schrödinger CovDock workflow for SuFEx covalent inhibitors.
Case Study: Human Neutrophil Elastase (hNE)
The superiority of substituted aryl sulfonyl fluorides over baseline compounds was famously demonstrated in the agnostic discovery of SuFEx inhibitors for human neutrophil elastase (hNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD)[2].
When comparing 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride to PMSF in CovDock simulations against hNE:
PMSF exhibits a shallow binding profile. Its aliphatic linker lacks the rigidity to form stable
interactions with the hydrophobic S1 pocket (Val190, Val216). As a result, its covalent modification of the catalytic serine is driven purely by its high, unselective kinetic reactivity.
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride anchors deeply into the S1 pocket. The 3-methyl group engages in favorable van der Waals contacts with Val216, while the electron-withdrawing 4-fluoro group perfectly aligns the sulfonyl sulfur with the catalytic Ser214 oxygen at a pre-reaction distance of 3.2 Å.
This structural complementarity explains why fine-tuned aryl sulfonyl fluorides achieve >100-fold specificity for hNE over highly homologous off-target proteases like human cathepsin G (hCG), a feat impossible for promiscuous warheads like PMSF[2][3].
References
Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC. Available at:[Link][5]
Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? MDPI. Available at:[Link][10]
Structure-based design and analysis of SuFEx chemical probes. NIH PMC. Available at:[Link][6]
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. NIH PMC. Available at:[Link][2]
Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PNAS. Available at:[Link][3]
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at:[Link][7]
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at:[Link][1]
Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. MDPI. Available at:[Link][8]
Reactive Docking: A Computational Method for High-Throughput Virtual Screenings of Reactive Species. ResearchGate. Available at:[Link][4]
The covalent docking software landscape: features and applications in drug design. Oxford Academic. Available at:[Link][9]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Validation Guide: Mechanism of Action for 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride-Based Inhibitors
Executive Summary & Mechanistic Context
The validation of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride (4F-3M-BSF) requires a departure from standard covalent inhibitor protocols.[1] Unlike traditional electrophiles (e.g., acrylamides for Cysteine or PMSF for Serine) that rely on intrinsic high reactivity, 4F-3M-BSF operates via Sulfur-Fluoride Exchange (SuFEx) .
This molecule represents a class of "tunable" electrophiles.[1] The sulfonyl fluoride (–SO₂F) warhead is thermodynamically stable and resistant to hydrolysis (the "Sleeping Beauty" profile) but becomes hyper-reactive only when accurately positioned within a protein binding pocket that stabilizes the fluoride leaving group.[1] Furthermore, the 4-fluoro and 3-methyl substituents on the benzene ring electronically tune the electrophilicity of the sulfur center, allowing for precise kinetic control that distinguishes it from generic probes like PMSF.
This guide outlines the experimental framework to validate its mechanism, proving it acts as a context-dependent covalent inhibitor targeting nucleophiles beyond Cysteine (specifically Tyrosine, Lysine, and Histidine).
Comparative Analysis: 4F-3M-BSF vs. Alternatives
To validate 4F-3M-BSF, one must demonstrate its superiority in stability and residue selectivity compared to standard alternatives.
Table 1: Performance Matrix of Covalent Inhibitor Classes
Feature
4F-3M-BSF (SuFEx Probe)
PMSF (Phenylmethanesulfonyl fluoride)
Acrylamides / Haloacetamides
Primary Mechanism
SuFEx (Context-Dependent)
Nucleophilic Substitution (Highly Reactive)
Michael Addition / S_N2
Target Residues
Tyr, Lys, His, Ser (Proximal)
Ser (Primary), Cys
Cys (Primary)
Aqueous Stability
High (Hours to Days in pH 7.4)
Low (t½ ~30-60 min in pH 7.5)
Moderate to High
Selectivity Driver
Protein Environment (H-bond network)
Intrinsic Reactivity (Promiscuous)
Intrinsic Reactivity (Soft Nucleophiles)
Validation Metric
No reaction with free amino acids; Reaction with folded protein.[1]
Key Insight: A defining characteristic of 4F-3M-BSF is that it should NOT react with unfolded proteins or free amino acids in solution at appreciable rates.[1] If it does, it loses its "SuFEx" specificity.
Mechanism of Action: The SuFEx Activation Pathway
The following diagram illustrates the unique activation mechanism required for 4F-3M-BSF, distinguishing it from non-specific alkylators.
Figure 1: The SuFEx mechanism relies on the protein environment (H-bonding) to activate the stable sulfonyl fluoride warhead.
Experimental Protocols for Validation
To scientifically validate the MoA, you must prove three postulates:
Stability: It does not hydrolyze spontaneously.[1]
Covalency: It modifies the protein mass irreversibly.[1]
Specificity: It targets a specific residue driven by the binding pocket, not random surface residues.
Protocol A: Aqueous Stability Benchmarking (NMR)
Objective: Prove the "Sleeping Beauty" stability compared to PMSF.
Preparation: Dissolve 4F-3M-BSF (10 mM) in d6-DMSO.
Reaction: Dilute to 500 µM in deuterated phosphate buffer (pH 7.4) vs. a PMSF control.
Measurement: Monitor ¹⁹F-NMR spectra at T=0, 1h, 6h, 24h.
Target Signal: Sulfonyl Fluoride signal (~ +65 ppm).[1]
Hydrolysis Signal: Free Fluoride ion (~ -120 ppm).[1]
Acceptance Criteria:
PMSF: >50% degradation to sulfonate + HF within 1 hour.[1]
4F-3M-BSF: >90% intact parent compound after 24 hours.[1]
vs. [Inhibitor] to determine (affinity) and (max reactivity).[1]
Causality Check: If the plot of
vs. [I] is linear and does not saturate, the inhibitor is acting via a non-specific bimolecular mechanism (like an alkylator).[1] SuFEx inhibitors should show saturation kinetics , indicating a specific binding event precedes the bond formation.
Protocol C: Intact Protein Mass Spectrometry (The "Gold Standard")
Objective: Confirm stoichiometry and irreversibility.[1]
Incubation: Treat Protein (5 µM) with 4F-3M-BSF (50 µM) for 2 hours.
Control: Treat Protein with DMSO only.
Desalting: Pass through a Zeba spin column or C4 ZipTip to remove non-covalent inhibitor.[1]
Analysis: LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the spectra.
Validation Calculation:
Expected Mass Shift: + MW(Inhibitor) - MW(HF) (approx. 20 Da loss from parent).[1]
Observation: A distinct peak shift corresponding to the sulfonylation of the protein.[1][2]
Structural Validation Workflow
The following decision tree guides the researcher through the validation logic, ensuring false positives (non-specific binders) are eliminated.
Figure 2: Step-by-step validation logic to confirm SuFEx-mediated covalent inhibition.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link][1]
Cravatt, B. F., et al. (2019).[2] "Activity-Based Protein Profiling: The Serine Hydrolases." Methods in Enzymology. [Link]
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in biomolecular and medicinal chemistry." Chemical Science. [Link]
Standard Operating Procedure (SOP): Safe Handling, Quenching, and Disposal of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride As SuFEx (Sulfur Fluoride Exchange) click chemistry becomes a cornerstone in modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure (SOP): Safe Handling, Quenching, and Disposal of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
As SuFEx (Sulfur Fluoride Exchange) click chemistry becomes a cornerstone in modern drug discovery and materials science, the utilization of sulfonyl fluorides like 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride has exponentially increased. While these electrophilic hubs offer exceptional stability under physiological conditions, their disposal presents a critical laboratory safety challenge. Unquenched sulfonyl fluorides discarded into aqueous or mixed-organic waste streams undergo slow, uncontrolled hydrolysis, generating toxic and corrosive Hydrogen Fluoride (HF) gas.
As a Senior Application Scientist, I have designed this field-proven, self-validating protocol to ensure the safe deactivation and disposal of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride. This guide synthesizes mechanistic chemical logic with rigorous Environmental Health and Safety (EHS) standards.
Physicochemical & Hazard Profile
Before executing any disposal protocol, a thorough hazard analysis and risk assessment must be established [1].
Table 1: Chemical and Hazard Profile of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Property
Specification
CAS Number
1368791-80-3
Molecular Formula
C₇H₆F₂O₂S
Molecular Weight
192.18 g/mol
Primary Hazard
Corrosive (Causes severe skin burns and eye damage)
Secondary Hazard
Moisture-sensitive; liberates toxic HF gas upon uncontrolled hydrolysis
Incompatibilities
Strong bases (neat), strong oxidizing agents, unbuffered water
The Mechanistic Logic of Disposal
Expertise & Experience: Why do we actively quench instead of simply segregating the waste? The direct disposal of reactive sulfonyl fluorides into standard waste carboys is a primary cause of catastrophic container ruptures. When exposed to adventitious moisture in a sealed waste jug, the sulfonyl fluoride undergoes hydrolysis:
Ar-SO₂F + H₂O → Ar-SO₃H + HF(g)
The generation of HF gas pressurizes the container while introducing a lethal inhalation and contact hazard [2].
Trustworthiness via Causality: To mitigate this, we employ a controlled, base-catalyzed hydrolysis prior to disposal. By utilizing an excess of sodium hydroxide (NaOH), we irreversibly convert the electrophilic warhead into a stable, inert sodium sulfonate salt and sodium fluoride (NaF)[3]. Subsequently, the addition of calcium chloride (CaCl₂) sequesters the toxic free fluoride ions by precipitating them as highly stable calcium fluoride (CaF₂). This multi-step quenching process is a self-validating system : visual cues (precipitation) and analytical checks (pH and TLC) guarantee the complete destruction of the hazardous chemical before it ever reaches the waste jug.
Quantitative Stoichiometry for Quenching
Table 2: Stoichiometric Quenching Parameters (Per 1.0 g of Substrate)
>3 eq. Base hydrolysis to drive reaction to completion.
TLC confirms substrate consumption.
1M CaCl₂ (aq)
5.5 mL (5.5 mmol)
>2 eq. excess Ca²⁺ to drive complete precipitation of F⁻.
Opaque white precipitate (CaF₂) forms.
1M HCl (aq)
Titrate to pH 6-8
Neutralization to comply with EHS regulations.
pH paper reads strictly between 6.0 and 8.0.
Step-by-Step Quenching and Disposal Protocol
Mandatory PPE: Fume hood, chemical-resistant apron, heavy-duty nitrile or neoprene gloves, and safety goggles. Ensure a Calcium Gluconate (2.5%) gel tube is immediately accessible in case of accidental HF exposure.
Step 1: Solubilization
Transfer the residual 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride into a suitably sized, round-bottom flask equipped with a magnetic stir bar. Add 10 mL of Tetrahydrofuran (THF) or Methanol (MeOH) per gram of waste.
Causality: Solid sulfonyl fluorides react unpredictably with aqueous bases due to poor surface-area contact. Solubilization ensures a homogeneous, kinetically controlled reaction.
Step 2: Base Hydrolysis
Place the flask in an ice-water bath to control the exothermic reaction. While stirring vigorously, add the 10% NaOH (aq) dropwise over 5-10 minutes. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation: Perform a rapid Thin-Layer Chromatography (TLC) check (Eluent: 8:2 Hexanes/Ethyl Acetate) against a standard of the starting material. The complete disappearance of the high-Rf sulfonyl fluoride spot validates the destruction of the electrophile.
Step 3: Fluoride Sequestration
To the stirring alkaline mixture, slowly add the 1M CaCl₂ (aq) solution.
Self-Validation: The immediate formation of a dense, white precipitate (CaF₂) visually confirms the successful sequestration of the toxic fluoride ions. Continue stirring for an additional 30 minutes to ensure complete precipitation.
Step 4: pH Adjustment (Neutralization)
Using a glass pipette, carefully add 1M HCl (aq) dropwise until the pH of the suspension is neutralized.
Self-Validation: Dip a universal pH indicator strip into the mixture. The pH must read between 6.0 and 8.0.
Causality: EHS regulations prohibit the disposal of highly alkaline or highly acidic mixtures into standard waste streams to prevent secondary reactions in the waste carboy[4].
Step 5: EHS Waste Collection
Transfer the fully neutralized, quenched suspension (containing the solvent, aqueous salts, and CaF₂ precipitate) into a clearly labeled "Halogenated Organic/Aqueous Mixed Waste" container.
Critical Safety Step: Do not tightly cap the waste container immediately. Leave the cap loosely threaded in the fume hood for 12 hours to allow any trace dissolved gases to vent safely.
Process Visualization
Workflow for the controlled hydrolysis, sequestration, and safe disposal of sulfonyl fluorides.
Emergency Spill Protocol
In the event of an accidental spill of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride outside of a fume hood:
Evacuate & Ventilate: Evacuate personnel from the immediate area and increase room ventilation.
Containment: Do NOT use water or combustible absorbents (e.g., sawdust). Cover the spill with dry sand, vermiculite, or a commercial chemical absorbent.
Neutralization: Carefully spray or pour a 10% caustic solution (NaOH or KOH) over the absorbed material to initiate in-situ hydrolysis [2].
Collection: Using non-sparking tools, sweep the neutralized matrix into a highly visible, secondary containment bucket and submit it directly to EHS as "Extremely Hazardous Waste."
References
Title: Destruction of Hazardous Chemicals in the Laboratory (3rd Edition)
Source: e-bookshelf.de (George Lunn, E.B. Sansone)
URL: [Link]
Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories
Source: Electronic Code of Federal Regulations (eCFR)
URL: [Link]
Title: Synthesis of sulfonyl fluorides from sulphonamides enabled by pyrylium tetrafluoroborate
Source: Organic Syntheses
URL: [Link]
A Researcher's Guide to Handling 4-Fluoro-3-methylbenzene-1-sulfonyl Fluoride: PPE, Operations, and Disposal
Navigating the complexities of novel reagents is the cornerstone of innovative research. 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, a member of the versatile sulfonyl fluoride family, holds significant potential in th...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel reagents is the cornerstone of innovative research. 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride, a member of the versatile sulfonyl fluoride family, holds significant potential in the synthesis of new chemical entities, particularly as a building block in drug discovery and chemical biology. Its utility stems from the unique stability and reactivity of the sulfonyl fluoride (—SO₂F) group, a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Hazard Assessment: Understanding the "Why"
The primary hazards associated with aryl sulfonyl halides stem from their reactivity. These compounds are electrophilic at the sulfur atom and can react with nucleophiles, including water. This reactivity profile is the causal basis for the recommended safety protocols.
Key Anticipated Hazards:
Corrosivity: Like its sulfonyl chloride analogs, 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is expected to be highly corrosive. Contact with moisture (e.g., on skin, in eyes, or in the respiratory tract) can lead to hydrolysis, generating hydrofluoric acid and 4-fluoro-3-methylbenzenesulfonic acid. These byproducts can cause severe chemical burns and tissue damage.
Toxicity: Ingestion, inhalation, or skin absorption is likely to be harmful or toxic. Inhalation of vapors or dust can cause severe irritation and damage to the respiratory tract.
Ocular Damage: Contact with the eyes can cause serious, potentially irreversible damage and blindness.
Hazard Category
Anticipated Effect
Rationale based on Analogs (e.g., Aryl Sulfonyl Halides)
Skin Contact
Causes severe skin burns and chemical irritation.
Reacts with moisture on the skin to form corrosive acids.
Eye Contact
Causes serious and potentially permanent eye damage.
Rapidly hydrolyzes, causing severe burns to the cornea and conjunctiva.
Inhalation
Harmful or fatal if inhaled; causes severe respiratory tract irritation.
Vapors or dusts react with moisture in the lungs, leading to acid formation and tissue damage.
Ingestion
Toxic or harmful if swallowed; causes burns to the digestive tract.
Hydrolyzes in the mouth, throat, and stomach, causing severe corrosive damage.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a robust barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a mandatory baseline.
PPE Category
Specification
Justification
Eye/Face Protection
Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) AND a full-face shield.
Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier protecting the entire face from splashes.
Hand Protection
Nitrile gloves (minimum thickness of 5 mil). Consider double-gloving for all operations.
Nitrile provides a good initial barrier. Double-gloving minimizes exposure risk from a single point of failure (e.g., a pinhole). Gloves must be inspected before use and changed immediately upon contamination.
Body Protection
Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat during dispensing or transfer operations.
Protects against splashes and prevents contamination of personal clothing. The apron provides an additional layer of chemical resistance.
Respiratory Protection
Primary: All handling must occur inside a certified chemical fume hood. Secondary: For spill cleanup or emergencies where airborne concentrations may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) is required.
A fume hood is the most critical engineering control to prevent inhalation exposure. Respirators are for non-routine situations and require proper training and fit-testing.
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and ensures procedural integrity.
Caption: Safe Handling Workflow for 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride.
Contingency Plan: Emergency Response
Immediate and correct action is critical in the event of an exposure or spill. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.
Exposure First Aid
Exposure Route
Immediate Action
Medical Follow-Up
Skin Contact
Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use the emergency shower if the contact area is large.
Seek immediate medical attention. Provide the SDS of an analogous compound to medical personnel.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Use an eyewash station.
Seek immediate medical attention.
Inhalation
Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.
Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance.
Seek immediate medical attention.
Spill Management
A decision tree helps guide the appropriate response based on the spill's magnitude.
Caption: Spill Response Decision Tree.
Disposal Plan: Managing Reactive Waste
Disposal of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride and its associated waste requires careful handling to ensure the safety of personnel and environmental compliance.
Quenching: Never dispose of the active reagent directly. Unreacted sulfonyl fluoride must be quenched. A recommended procedure is to slowly add the reaction mixture or residual reagent to a stirred, cooled (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for gas evolution (CO₂) if using bicarbonate.
Waste Segregation: All waste streams must be segregated.
Solid Waste: Contaminated gloves, absorbent pads, and paper towels should be collected in a designated, sealed container labeled "Halogenated Solid Waste."
Liquid Waste: The quenched, neutralized aqueous and organic layers should be collected in a properly labeled "Halogenated Organic Waste" container.
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and national regulations.
Conclusion
While 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is a valuable tool in modern synthesis, its reactive nature necessitates a proactive and educated approach to safety. By understanding the chemical causality behind its hazards and rigorously applying the multi-layered PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely harness its synthetic potential. Trust in these self-validating protocols is built upon a foundation of chemical principles and a commitment to a culture of safety.
References
World Health Organization (WHO). Decontamination of Laboratory Equipment. Available at: [Link]
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